11-Dodecyn-1-ol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
dodec-11-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRAUTMOUDUPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449195 | |
| Record name | Dodec-11-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-10-3 | |
| Record name | Dodec-11-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 11-Dodecyn-1-ol: Physical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 11-dodecyn-1-ol, a long-chain alkynol of interest in various chemical and biological research fields. This document details its key physical characteristics, provides illustrative experimental protocols for their determination, and includes a synthetic pathway for its preparation.
Core Physical Properties of this compound
This compound is a C12 unsaturated alcohol characterized by a terminal alkyne group. Its physical state at standard conditions is a liquid. The key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₁₂H₂₂O | |
| Molecular Weight | 182.30 | g/mol |
| Boiling Point | 262.624 | °C at 760 mmHg |
| Density | 0.877 | g/cm³ |
| Physical State | Liquid | |
| Melting Point | Not experimentally determined |
Experimental Protocols for Physical Property Determination
The following sections outline the methodologies for determining the key physical properties of long-chain alcohols and alkynols like this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.
Materials:
-
Thiele tube
-
Thermometer (0-300 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat-resistant oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with heat-resistant oil to a level just above the side arm.
-
The thermometer and test tube assembly are clamped so that the bulb and sample are immersed in the oil in the main arm of the Thiele tube.
-
The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the oil is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.
Materials:
-
Pycnometer (specific volume, e.g., 25 mL)
-
Analytical balance
-
This compound sample
-
Distilled water (for calibration)
-
Thermostat or water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on an analytical balance (m_empty).
-
The pycnometer is filled with distilled water of a known temperature and weighed (m_water). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
The pycnometer is then emptied, dried completely, and filled with the this compound sample.
-
The filled pycnometer is placed in a thermostat at a constant temperature until it reaches thermal equilibrium.
-
The pycnometer is carefully weighed again to determine the mass of the sample (m_sample).
-
The density (ρ) of the this compound is calculated using the formula: ρ = (m_sample - m_empty) / V
Synthesis of this compound
This compound can be synthesized through various organic chemistry routes. One common approach is the alkylation of a smaller terminal alkyne. A potential synthetic workflow is outlined below.
Biological Relevance and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways or metabolic routes for this compound itself. However, its significance lies in its role as a synthetic intermediate in the production of insect sex pheromones. For instance, it is a precursor for (Z,E)-11,13,15-Hexadecatrienyl acetate, the sex pheromone of the oak processionary moth, Thaumetopoea processionea.
The general metabolic fate of long-chain fatty alcohols and alkynes in biological systems involves β-oxidation. This process sequentially shortens the carbon chain, producing acetyl-CoA, which can then enter various metabolic pathways such as the citric acid cycle.
The following diagram illustrates a generalized logical workflow for the utilization of a synthetic alkynol like this compound in the synthesis of an insect pheromone.
This guide serves as a foundational resource for professionals working with this compound. Further research into its direct biological activities and metabolic pathways may reveal novel applications in drug development and other scientific disciplines.
An In-depth Technical Guide to the Synthesis and Discovery of 11-Dodecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of the long-chain acetylenic alcohol, 11-dodecyn-1-ol. This document details a plausible synthetic pathway, collates known physical and spectroscopic data, and explores the potential biological significance of this molecule as an insect pheromone. Detailed experimental protocols, data tables, and diagrams of a representative synthetic workflow and a generalized insect olfactory signaling pathway are presented to support researchers in the fields of chemical synthesis and chemical ecology.
Introduction
This compound is a C12 acetylenic alcohol with the terminal alkyne group imparting unique chemical reactivity, making it a valuable building block in organic synthesis. Its structural analogs, particularly unsaturated long-chain alcohols and their acetates, are frequently identified as insect pheromones, suggesting a potential role for this compound in chemical communication within the insect world. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | dodec-11-yn-1-ol | PubChem[1] |
| CAS Number | 18202-10-3 | PubChem[1] |
| Molecular Formula | C₁₂H₂₂O | PubChem[1] |
| Molecular Weight | 182.30 g/mol | PubChem[1] |
| Appearance | Liquid (predicted) | Alfa Chemistry |
| Boiling Point | 262.6 °C at 760 mmHg (predicted) | Alfa Chemistry |
| Density | 0.877 g/cm³ (predicted) | Alfa Chemistry |
| Topological Polar Surface Area | 20.2 Ų | Alfa Chemistry |
| XLogP3 | 4.6 (computed) | PubChem[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.6 (t, 2H, -CH₂OH), ~2.2 (m, 2H, -CH₂-C≡CH), ~1.9 (t, 1H, -C≡CH), 1.2-1.6 (m, 16H, -(CH₂)₈-) |
| ¹³C NMR (CDCl₃) | δ ~84.5 (-C≡CH), ~68.0 (-C≡CH), ~62.5 (-CH₂OH), 25.0-33.0 (-(CH₂)₉-) |
| IR (Infrared) | ~3300 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1050 cm⁻¹ (C-O stretch) |
| MS (Mass Spectrometry) | m/z 182 (M⁺), characteristic fragmentation pattern of long-chain alcohols. |
Synthesis of this compound
While a definitive, peer-reviewed synthesis of this compound is not widely documented in readily accessible literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the alkylation of terminal alkynes. A potential precursor for this synthesis is 10-bromo-1-decanol. The following section outlines a detailed, hypothetical experimental protocol for this transformation.
Proposed Synthetic Pathway: Alkylation of Acetylene (B1199291)
A common and effective method for the formation of carbon-carbon bonds is the reaction of a metal acetylide with an alkyl halide. In this proposed synthesis, 10-bromo-1-decanol is coupled with lithium acetylide.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
10-bromo-1-decanol
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetylene gas
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of Lithium Acetylide-Ethylenediamine Complex: A solution of lithium acetylide-ethylenediamine complex is prepared by bubbling acetylene gas through a solution of n-butyllithium in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation Reaction: To the freshly prepared lithium acetylide solution, a solution of 10-bromo-1-decanol in anhydrous THF is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: While no specific yield is reported in the literature for this exact reaction, similar alkylations of terminal alkynes with haloalcohols typically proceed in good to excellent yields, potentially in the range of 70-90%.
Discovery and Biological Significance
The first synthesis of this compound is attributed to L. I. Zakharin and V. V. Guseva, as mentioned in a 1984 publication in Chemistry of Natural Compounds. While the initial context of this synthesis is not detailed in readily available abstracts, the structural characteristics of this compound place it within the class of compounds known to act as insect pheromones.
Many long-chain unsaturated alcohols and their derivatives are crucial for chemical communication in insects, mediating behaviors such as mating and aggregation. Although no specific insect species has been definitively identified as using this compound as a primary pheromone component, its structural similarity to known pheromones makes it a compound of interest in chemical ecology.
Generalized Insect Olfactory Signaling Pathway
The detection of pheromones in insects is a complex process that occurs in specialized sensory neurons housed in sensilla on the antennae. The binding of a pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of an olfactory sensory neuron (OSN) initiates a signal transduction cascade.
Diagram 2: Generalized Insect Olfactory Signaling Pathway
Caption: Generalized pathway for insect pheromone signal transduction.
This process typically involves the following steps:
-
Binding to Odorant Binding Proteins (OBPs): Lipophilic pheromone molecules are solubilized and transported through the aqueous sensillar lymph by OBPs.
-
Receptor Activation: The pheromone is delivered to and binds with a specific OR located on the dendritic membrane of an OSN.
-
Signal Transduction: This binding event, often in conjunction with a co-receptor (such as Orco), leads to the opening of ion channels.
-
Neuronal Firing: The influx of cations causes a depolarization of the neuron's membrane, generating an action potential.
-
Signal Transmission: This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.
Conclusion
This compound represents a molecule of interest for both synthetic chemists and chemical ecologists. While its discovery and synthesis are noted in the scientific literature, a detailed, modern experimental protocol with comprehensive characterization is not widely available. The proposed synthetic route via alkylation of acetylene offers a reliable method for its preparation. Further research is warranted to elucidate the specific biological role of this compound in insect communication, which could open avenues for its use in pest management strategies or as a tool for studying insect olfaction. This guide provides a foundational resource to stimulate and support such future investigations.
References
Spectroscopic Analysis of 11-Dodecyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 11-dodecyn-1-ol. Due to the limited public availability of experimental spectra for this specific compound, this document presents a combination of predicted data and typical spectroscopic features expected for its functional groups. The information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH |
| ~2.18 | Triplet of doublets | 2H | -CH₂-C≡CH |
| ~1.94 | Triplet | 1H | -C≡C-H |
| ~1.56 | Quintet | 2H | -CH₂-CH₂-OH |
| ~1.2-1.4 | Multiplet | 14H | -(CH₂)₇- |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~84.7 | -C≡CH |
| ~68.1 | -C≡CH |
| ~63.1 | -CH₂-OH |
| ~32.8 | -CH₂-CH₂-OH |
| ~29.5 | -(CH₂)n- |
| ~29.4 | -(CH₂)n- |
| ~29.2 | -(CH₂)n- |
| ~28.8 | -(CH₂)n- |
| ~28.4 | -CH₂-CH₂-C≡CH |
| ~25.7 | -(CH₂)n- |
| ~18.4 | -CH₂-C≡CH |
Note: Predicted NMR data is generated using chemical simulation software and should be used as a reference. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its terminal alkyne and primary alcohol functional groups.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3000-2850 | Strong | C-H Stretch | Alkane |
| 2150-2100 | Weak to Medium | C≡C Stretch | Alkyne |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 182.17 | [M]⁺, Molecular Ion |
| 164 | [M-H₂O]⁺, Loss of water |
| Various | Fragmentation of the alkyl chain |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically processed by the instrument's software.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C≡C, ≡C-H, C-O, and C-H bonds).
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC)
-
Vials for sample preparation
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol.
-
Instrument Setup: Set up the GC-MS instrument with an appropriate temperature program for the GC to ensure separation and elution of the compound. The mass spectrometer is typically set to scan a mass range of m/z 40-400.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to understand the fragmentation pattern, which can provide additional structural information. Common fragmentations for alcohols include the loss of water (M-18) and alpha-cleavage. For terminal alkynes, fragmentation at the propargylic position is common.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for spectroscopic analysis.
A Comprehensive Technical Guide to the Solubility of 11-Dodecyn-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 11-dodecyn-1-ol, a long-chain acetylenic alcohol. Understanding the solubility of this compound is crucial for its application in various research and development fields, including organic synthesis, materials science, and pharmacology. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting its solubility based on fundamental chemical principles and provides detailed experimental protocols for its empirical determination.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a long, nonpolar twelve-carbon chain and a polar hydroxyl (-OH) group at one end, along with a terminal alkyne group. The long hydrocarbon tail dominates its molecular character, making it a predominantly nonpolar molecule.[3] Consequently, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.[2][4]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics provide favorable van der Waals interactions. |
| Diethyl Ether | Slightly Polar | High | The large nonpolar portion of the ether can effectively solvate the long hydrocarbon chain of this compound. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | While polar, DCM can still solvate a wide range of organic compounds. |
| Chloroform | Polar Aprotic | Moderate to High | Similar to DCM, it can act as a good solvent for many organic solids. |
| Ethyl Acetate | Polar Aprotic | Moderate | The polarity of the ester group may slightly reduce its affinity for the nonpolar alkyne. |
| Acetone (B3395972) | Polar Aprotic | Moderate to Low | The significant polarity of acetone makes it a less ideal solvent for the long nonpolar chain. |
| Ethanol (B145695) | Polar Protic | Low | The strong hydrogen bonding network of ethanol is not easily disrupted by the nonpolar alkyne. |
| Methanol | Polar Protic | Low | As a highly polar protic solvent, it is a poor solvent for long-chain nonpolar compounds. |
| Water | Polar Protic | Very Low / Insoluble | The hydrophobic effect of the long carbon chain significantly outweighs the hydrophilic nature of the hydroxyl group. |
Experimental Protocols for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid organic compound in a liquid solvent.
Method 1: Gravimetric Determination of Solubility
This method involves preparing a saturated solution and then determining the mass of the dissolved solid.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials or test tubes with caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent (e.g., in g/L or g/100g ).
Method 2: Spectroscopic Determination of Solubility
This method is suitable if this compound has a chromophore that allows for UV-Vis spectroscopic analysis, or if another spectroscopic technique like NMR or GC can be used for quantification.
Materials:
-
Same as Method 1, plus:
-
Spectrophotometer (e.g., UV-Vis) or other quantitative analytical instrument (NMR, GC)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Measure the absorbance (or other instrumental response) for each standard solution at a specific wavelength (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-4 from Method 1 to prepare a saturated solution of this compound at a constant temperature.
-
-
Analyze the Saturated Solution:
-
Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.
Caption: General workflow for determining the solubility of a solid.
Conclusion
References
The Strategic Synthesis of Insect Pheromones from 11-Dodecyn-1-ol: A Technical Guide
An in-depth exploration of the stereoselective synthesis of key insect pheromones, (Z)-11-dodecen-1-yl acetate (B1210297) and (E)-11-dodecen-1-yl acetate, from the versatile precursor 11-dodecyn-1-ol. This guide provides detailed experimental protocols, quantitative analysis, and visual pathways for researchers and professionals in drug development and chemical ecology.
The precise chemical language of insects, governed by pheromones, offers a potent and environmentally benign avenue for pest management. Among the arsenal (B13267) of synthetic precursors for these semiochemicals, this compound stands out as a pivotal starting material for the creation of a variety of long-chain unsaturated insect pheromones. Its terminal alkyne functionality provides a strategic anchor for stereoselective transformations, enabling the controlled synthesis of both (Z) and (E) isomers of dodecenyl acetates, which are active components in the pheromone blends of numerous lepidopteran species.
This technical guide delineates the core synthetic pathways from this compound to the biologically active (Z)-11-dodecen-1-yl acetate and (E)-11-dodecen-1-yl acetate. It encompasses detailed experimental methodologies for the key transformations—stereoselective reduction of the alkyne and subsequent acetylation of the resulting alcohol—supported by quantitative data and spectroscopic analysis to ensure reproducibility and purity of the final products.
Synthetic Pathways and Methodologies
The synthesis of the target pheromones from this compound hinges on two critical steps: the stereocontrolled reduction of the carbon-carbon triple bond to a double bond, followed by the esterification of the terminal hydroxyl group. The geometry of the resulting double bond, either cis (Z) or trans (E), is paramount to the biological activity of the pheromone and is dictated by the choice of reduction methodology.
Synthesis of (Z)-11-Dodecen-1-yl Acetate
The synthesis of the (Z)-isomer is primarily achieved through the partial hydrogenation of the alkyne using a poisoned catalyst, most commonly Lindlar's catalyst. This heterogeneous catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate and quinoline, facilitates the syn-addition of hydrogen across the triple bond, yielding the desired cis-alkene with high stereoselectivity.[1][2][3]
-
Catalyst Preparation and Setup: In a round-bottom flask, this compound (1 equivalent) is dissolved in a suitable solvent such as methanol (B129727) or hexane. Lindlar's catalyst (5% by weight of the alkyne) is then added to the solution.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically via a balloon or a controlled hydrogen supply at atmospheric pressure). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction is carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the fully saturated alkane.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude (Z)-11-dodecen-1-ol is then purified by column chromatography on silica (B1680970) gel.
Synthesis of (E)-11-Dodecyn-1-yl Acetate
For the synthesis of the (E)-isomer, a dissolving metal reduction, commonly the Birch reduction, is employed. This reaction involves the use of an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849). The mechanism proceeds via a radical anion intermediate, which is protonated and then further reduced and protonated to afford the more thermodynamically stable trans-alkene.
-
Reaction Setup: A three-necked flask equipped with a dry ice condenser and a gas inlet is charged with anhydrous liquid ammonia at -78 °C.
-
Addition of Reagents: Small pieces of sodium metal are added to the liquid ammonia with stirring until a persistent deep blue color is obtained. A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is then added dropwise.
-
Reaction and Quenching: The reaction is stirred at -78 °C for several hours. The reaction is then quenched by the slow addition of a proton source, such as ammonium (B1175870) chloride, until the blue color disappears.
-
Work-up and Purification: The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude (E)-11-dodecen-1-ol is purified by column chromatography.
Acetylation of (Z)- and (E)-11-Dodecen-1-ol
The final step in the synthesis of the target pheromones is the esterification of the hydroxyl group of the corresponding alkenols. A standard and efficient method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270).[4][5]
-
Reaction Setup: The purified (Z)- or (E)-11-dodecen-1-ol is dissolved in a mixture of pyridine and dichloromethane.
-
Addition of Acetic Anhydride: The solution is cooled to 0 °C, and acetic anhydride (typically 1.5-2.0 equivalents) is added dropwise.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed successively with dilute acid (e.g., 1 M HCl) to remove pyridine, saturated aqueous sodium bicarbonate to neutralize any remaining acid, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final pheromone, (Z)- or (E)-11-dodecen-1-yl acetate, is purified by silica gel column chromatography.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of (Z)- and (E)-11-dodecen-1-yl acetate from this compound.
Table 1: Synthesis of (Z)-11-Dodecen-1-yl Acetate
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | Lindlar Hydrogenation | This compound, Lindlar's catalyst, H₂, Hexane, RT | 85-95 | >98 (Z) |
| 2 | Acetylation | (Z)-11-dodecen-1-ol, Acetic Anhydride, Pyridine, DCM, 0 °C to RT | 90-98 | >99 |
Table 2: Synthesis of (E)-11-Dodecen-1-yl Acetate
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | Birch Reduction | This compound, Na, Liquid NH₃, THF, -78 °C | 80-90 | >97 (E) |
| 2 | Acetylation | (E)-11-dodecen-1-ol, Acetic Anhydride, Pyridine, DCM, 0 °C to RT | 90-98 | >99 |
Characterization Data
Accurate characterization of the synthesized pheromones is essential to confirm their structure and purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
Table 3: Spectroscopic Data for Dodecenyl Acetate Isomers
| Compound | Analytical Method | Key Data Points |
| (Z)-11-Dodecen-1-yl Acetate | GC-MS | Retention Index (non-polar column): ~1600-1620. Key Fragments (m/z): 43 (base peak), 55, 68, 82. |
| ¹H NMR (CDCl₃) | δ ~5.4 (m, 2H, -CH=CH-), ~4.05 (t, 2H, -CH₂OAc), ~2.04 (s, 3H, -OAc), ~2.0 (m, 2H, allylic CH₂) | |
| (E)-11-Dodecen-1-yl Acetate | GC-MS | Retention Index (non-polar column): ~1610-1630. Key Fragments (m/z): 43 (base peak), 55, 68, 82. |
| ¹H NMR (CDCl₃) | δ ~5.4 (m, 2H, -CH=CH-), ~4.05 (t, 2H, -CH₂OAc), ~2.04 (s, 3H, -OAc), ~1.95 (m, 2H, allylic CH₂) |
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic processes described.
Caption: Synthetic pathway for (Z)-11-dodecen-1-yl acetate.
Caption: Synthetic pathway for (E)-11-dodecen-1-yl acetate.
Conclusion
This compound serves as a highly effective and versatile precursor for the stereoselective synthesis of important insect pheromones. The methodologies outlined in this guide, namely Lindlar hydrogenation for (Z)-isomers and Birch reduction for (E)-isomers, followed by a straightforward acetylation, provide reliable and high-yielding routes to these valuable semiochemicals. The detailed experimental protocols and characterization data presented herein offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of insect pheromones for sustainable pest management and further scientific inquiry.
References
The Synthetic Versatility of Terminal Alkyne Alcohols: A Technical Guide
Introduction
Terminal alkyne alcohols, particularly propargyl alcohol and its derivatives, are invaluable bifunctional building blocks in modern organic synthesis. Their unique structure, featuring both a reactive terminal alkyne and a hydroxyl group, allows for a diverse array of chemical transformations, making them crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of terminal alkyne alcohols, with a focus on experimental methodologies and quantitative data for researchers, scientists, and professionals in drug development.
Synthesis of Terminal Alkyne Alcohols
The most common and versatile method for synthesizing terminal alkyne alcohols is the alkynylation of carbonyl compounds.[4] This involves the addition of a metal acetylide to an aldehyde or ketone. The Grignard reaction is a widely employed and robust method for this transformation.[5]
Grignard Reaction for the Synthesis of Tertiary Propargyl Alcohols
The addition of an alkynyl Grignard reagent to a ketone is a fundamental carbon-carbon bond-forming reaction that yields tertiary propargyl alcohols. The reaction proceeds via the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon, followed by an acidic workup.
Experimental Protocol: Synthesis of Tertiary Propargyl Alcohol via Grignard Reaction
-
Reagents and Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Propargyl bromide
-
Ketone (e.g., 3-butyn-2-one)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a solution of propargyl bromide in anhydrous ether dropwise to initiate the formation of the Grignard reagent.
-
After the Grignard reagent has formed, cool the reaction mixture to approximately -20 °C using a dry ice/acetone bath.
-
Slowly add a solution of the ketone in anhydrous ether to the Grignard reagent with vigorous stirring over a period of four hours, maintaining the temperature at approximately -10 °C.
-
After the addition is complete, add dry THF to dissolve any precipitated complex.
-
Allow the reaction mixture to warm to room temperature over one hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary propargyl alcohol.
-
Purify the product by column chromatography.
-
Key Reactions of Terminal Alkyne Alcohols
The dual functionality of terminal alkyne alcohols allows for a wide range of selective transformations, including oxidation, reduction, protection/deprotection, and coupling reactions.
Oxidation
The oxidation of propargylic alcohols provides access to valuable α,β-unsaturated alkynals or alkynones (ynones). Various methods have been developed for this transformation, ranging from stoichiometric oxidants like manganese dioxide and chromium reagents to milder, catalytic systems.
A highly efficient and environmentally friendly method utilizes a catalytic system of iron(III) nitrate (B79036) nonahydrate, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride with molecular oxygen as the terminal oxidant. Another mild and selective method employs TEMPO and calcium hypochlorite.
| Oxidation Method | Oxidant/Catalyst | Yield (%) | Reference |
| Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Good to Excellent | |
| TEMPO/Hypochlorite | TEMPO, Ca(OCl)₂ | Up to 97 | |
| Copper-Catalyzed | CuI, DMAP, TEMPO, O₂ | Excellent | |
| NIS-Mediated | N-Iodosuccinimide | Moderate to Excellent |
Reduction
The reduction of the alkyne moiety in propargylic alcohols can be controlled to yield either cis-allylic alcohols, trans-allylic alcohols, or saturated alcohols, depending on the chosen reagents and reaction conditions.
-
cis-Allylic Alcohols: Hydrogenation over a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃), in a non-polar solvent like hexane (B92381) can selectively produce cis-allylic alcohols, even in the presence of sensitive functional groups like vinyl iodides.
-
Saturated Alcohols: More forcing conditions, such as hydrogenation over Crabtree's iridium catalyst, can lead to the complete reduction of the alkyne to a saturated alcohol.
-
Propargylic Reduction: A ruthenium-catalyzed reduction using a Hantzsch ester as a hydride source can achieve the reduction of the hydroxyl group to afford the corresponding 1-alkyne in excellent yields.
| Reduction Type | Catalyst/Reagent | Product | Reference |
| Partial Hydrogenation | H₂, Pd/CaCO₃ in hexane | cis-Allylic Alcohol | |
| Full Hydrogenation | H₂, Crabtree's Catalyst | Saturated Alcohol | |
| Propargylic Reduction | Ru-complex, Hantzsch ester | 1-Alkyne |
Protection and Deprotection
Selective protection of the terminal alkyne and/or the hydroxyl group is often necessary in multi-step syntheses. Silyl ethers are commonly used for protecting the alcohol group, while a trimethylsilyl (B98337) (TMS) group is frequently employed for the alkyne. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of another.
Experimental Protocol: TMS Protection of a Terminal Alkyne
-
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.
-
Add trimethylsilyl chloride (TMSCl) dropwise, stir for 1 hour at -78 °C, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Experimental Protocol: TMS Deprotection
-
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate (K₂CO₃) and stir at room temperature for 1-3 hours.
-
Filter to remove the solid K₂CO₃ and concentrate the filtrate.
-
Coupling Reactions
Terminal alkyne alcohols are excellent substrates for various coupling reactions, which are fundamental for constructing more complex molecular architectures.
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful tool for forming sp²-sp carbon-carbon bonds. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it extremely valuable in drug discovery and bioconjugation. However, it's important to note that under certain conditions, particularly at higher temperatures, the copper catalyst can promote the homocoupling of terminal alkynes as a side reaction.
Applications in Research and Development
The versatility of terminal alkyne alcohols makes them indispensable in various fields:
-
Pharmaceuticals: They are key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The alkyne and alcohol functionalities serve as handles for introducing further complexity and for coupling different molecular fragments.
-
Materials Science: Propargyl alcohol is used in the production of polymers and resins, acting as a coupling agent or reactive diluent to enhance the properties of the final materials.
-
Corrosion Inhibition: Propargyl alcohol is an effective corrosion inhibitor, particularly in acidic environments, by forming a protective film on metal surfaces.
Safety and Handling
Terminal alkynes, including propargyl alcohol, require careful handling due to several potential hazards:
-
Flammability: Many terminal alkynes are volatile and flammable. They should be handled in a well-ventilated fume hood away from ignition sources.
-
Explosive Acetylide Formation: The acidic proton of terminal alkynes can react with heavy metal ions (e.g., Ag⁺, Cu⁺, Hg²⁺) to form shock-sensitive and potentially explosive metal acetylides. Contact with these metals or their salts, especially in neutral or basic solutions, must be avoided.
-
Storage: To prevent degradation, terminal alkynes should be stored under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light.
Terminal alkyne alcohols are powerful and versatile synthons in organic chemistry. Their dual reactivity allows for a vast number of synthetic transformations, providing access to a wide range of valuable and complex molecules. A thorough understanding of their synthesis, reactivity, and handling is essential for leveraging their full potential in academic research, drug discovery, and materials science. This guide provides a foundational overview of these key aspects to aid scientists and researchers in their synthetic endeavors.
References
A Technical Guide to 11-Dodecyn-1-ol: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-dodecyn-1-ol, a long-chain terminal alkyne alcohol of significant interest in chemical synthesis and drug development. This document details its commercial availability, typical purity grades, and provides in-depth experimental protocols for its synthesis and purification. Furthermore, it explores its application as a key intermediate in the synthesis of insect pheromones and its utility in bioconjugation via click chemistry.
Commercial Availability and Purity Grades
This compound is commercially available from various chemical suppliers. It is typically offered at different purity grades, which should be considered based on the requirements of the intended application. For sensitive applications such as in drug development or the synthesis of biologically active molecules, higher purity grades are recommended.
| Supplier | Purity Grade | Catalog Number (Example) |
| AChemBlock | 95% | U138673[1] |
| MedchemExpress | Not Specified | HY-W015150 |
It is important to note that the precursor for a common synthetic route to this compound, 11-bromo-1-undecanol (B108197), is also commercially available from suppliers like Sigma-Aldrich with purities of around 98%.[2]
Experimental Protocols
A prevalent method for the synthesis of this compound is through the alkylation of an acetylide anion with a suitable haloalkane.[3][4] The following protocol describes a representative synthesis starting from the commercially available 11-bromo-1-undecanol.
Synthesis of this compound via Acetylide Alkylation
This procedure involves the formation of an acetylide anion from acetylene (B1199291), which then acts as a nucleophile to displace the bromide from 11-bromo-1-undecanol, forming a new carbon-carbon bond.[3]
Materials:
-
11-Bromo-1-undecanol
-
Sodium amide (NaNH₂)
-
Acetylene gas
-
Liquid ammonia (B1221849)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Generation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, add liquid ammonia. Carefully add sodium amide in portions while bubbling acetylene gas through the solution. The formation of a white precipitate of sodium acetylide indicates the reaction is proceeding.
-
Alkylation: To the suspension of sodium acetylide, add a solution of 11-bromo-1-undecanol in anhydrous diethyl ether or THF dropwise at a low temperature (typically -33°C, the boiling point of liquid ammonia).
-
Reaction Monitoring and Quenching: The reaction mixture is stirred for several hours and the progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The ammonia is allowed to evaporate. The remaining aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound by Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is a suitable method for this purpose.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
-
TLC plates and developing chamber
-
Potassium permanganate (B83412) stain (for visualization)
Procedure:
-
Mobile Phase Selection: Determine an appropriate eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product is ideal.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Applications in Synthesis
Intermediate in Pheromone Synthesis
This compound serves as a key synthetic intermediate in the preparation of insect sex pheromones. Specifically, it is a precursor to (Z,E)-11,13,15-Hexadecatrienyl acetate, the sex pheromone of the oak processionary moth, Thaumetopoea processionea. The synthesis involves further chain elongation and functional group manipulations.
Building Block for Click Chemistry
The terminal alkyne functionality of this compound makes it a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule. This has broad applications in drug development, including the synthesis of bioconjugates, and the development of targeted drug delivery systems. The long hydrocarbon chain of this compound can be used to introduce lipophilicity into molecules.
References
In-Depth Technical Guide: 11-Dodecyn-1-ol Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 11-Dodecyn-1-ol (CAS No. 18202-10-3). Due to the limited availability of specific toxicological data for this compound, this guide extrapolates information from its structural features—a long-chain alcohol and a terminal alkyne—to provide a thorough assessment of its potential hazards and recommended safety protocols.
Chemical and Physical Properties
This compound is a C12 alcohol containing a terminal alkyne functional group. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | ChemicalBook[1] |
| Molecular Weight | 182.3 g/mol | ChemicalBook[1] |
| CAS Number | 18202-10-3 | ChemicalBook[1] |
| Appearance | Liquid | Alfa Chemistry[2] |
| Boiling Point | 262.624 °C at 760 mmHg | Alfa Chemistry[2] |
| Flash Point | 213.483 °C | Alfa Chemistry |
| Density | 0.877 g/cm³ | Alfa Chemistry |
| XLogP3 | 4.6 | PubChem |
Hazard Identification and GHS Classification
Potential Hazards:
-
Skin and Eye Irritation: As with many long-chain alcohols, this compound may cause skin and eye irritation upon contact.
-
Flammability: The compound is a combustible liquid and should be kept away from open flames and high temperatures.
-
Reactivity of the Terminal Alkyne: The terminal alkyne group presents specific chemical hazards:
-
Formation of Explosive Acetylides: Terminal alkynes can react with certain metals, particularly copper, silver, and mercury, to form highly unstable and potentially explosive acetylide salts.
-
Acidic Proton: The terminal proton on the alkyne is weakly acidic and can be deprotonated by strong bases.
-
A definitive GHS classification is not available in the consulted safety data sheets.
Handling and Storage Precautions
Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use.
-
A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol formation, a respirator with an appropriate organic vapor cartridge should be used.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Use non-sparking tools to prevent ignition.
-
Prevent the buildup of electrostatic charge.
-
Keep away from incompatible materials, including strong oxidizing agents and heavy metals.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from sources of ignition.
-
Ensure containers are properly labeled.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.
-
Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not detailed in the safety data sheets, the following workflows provide a logical framework for safe handling and emergency response.
Caption: General Handling Workflow for this compound
Caption: Emergency Response Workflow for a Spill
Disposal Considerations
Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical disposal company. Do not allow the material to enter the sewer system.
Conclusion
While specific toxicity data for this compound is limited, a thorough evaluation of its chemical structure indicates that it should be handled with care. The primary concerns are its potential for skin and eye irritation, its combustible nature, and the reactivity of the terminal alkyne group. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with the use of this compound. A comprehensive, substance-specific risk assessment should always be conducted before commencing any new experimental work.
References
Methodological & Application
Application Notes and Protocols for 11-Dodecyn-1-ol in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 11-dodecyn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This protocol is designed for professionals in research, and drug development, offering detailed methodologies, quantitative data summaries, and visual workflows to ensure successful bioconjugation, and material functionalization.
Introduction to this compound in CuAAC
This compound is a bifunctional molecule featuring a terminal alkyne group, which readily participates in click chemistry, and a primary alcohol for further functionalization. Its long hydrocarbon chain imparts lipophilic properties, making it an ideal building block for creating amphiphilic structures, modifying surfaces, or introducing flexible linkers in drug discovery.[1]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide-functionalized molecule.[1][2] This reaction is noted for its high yields, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of bioconjugation and materials science.[1][3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (B86663), with the addition of a reducing agent, most commonly sodium ascorbate (B8700270). To enhance the stability and efficiency of the catalyst, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is often employed.
Applications
The unique properties of this compound make it a versatile tool for a variety of applications:
-
Bioconjugation: The alkyne group can be "clicked" onto azide-modified biomolecules, including proteins, peptides, and nucleic acids, to introduce a lipophilic tail or a point of attachment for other molecules.
-
Drug Discovery: The 1,2,3-triazole core formed during the click reaction is a prevalent scaffold in medicinal chemistry. This compound allows for the incorporation of a long, flexible, and functionalizable chain to potential drug candidates.
-
Materials Science: It can be used to functionalize surfaces and nanoparticles. The hydroxyl group can be further modified post-click reaction to attach other functionalities.
-
Synthesis of Amphiphilic Molecules: The lipophilic dodecyl chain combined with a polar head group attached via the triazole linkage enables the creation of novel surfactants and lipids for applications in drug delivery systems like liposomes.
Quantitative Data Summary
The following tables summarize typical reaction parameters and representative quantitative data for CuAAC reactions involving terminal alkynes like this compound. Optimal conditions should be determined experimentally for each specific reaction.
Table 1: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Organic Azide (B81097) | 1.0 - 1.2 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst System | ||
| CuSO₄·5H₂O | 1 - 5 mol% | Higher catalyst loading can increase the reaction rate. |
| Sodium Ascorbate | 5 - 10 mol% | Used in excess to maintain a reducing environment for the copper catalyst. A fresh solution is crucial. |
| Ligand (THPTA/TBTA) | 1 - 5 mol% | Typically used in a 1:1 ratio with the copper salt to stabilize the Cu(I) oxidation state. |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O (1:1), THF, DMF | Solvent choice is dependent on the solubility of the reactants. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (40-60 °C) can be applied to accelerate slow reactions. |
| Reaction Time | 1 - 24 hours | Progress should be monitored by TLC or LC-MS for completion. |
| Outcome | ||
| Yield | >90% | CuAAC reactions are known for their high efficiency and yields. |
Experimental Protocols
Below are detailed protocols for a standard CuAAC reaction with this compound and an organic azide.
Protocol 1: General Procedure for CuAAC in an Organic/Aqueous Solvent System
This protocol is suitable for small molecule conjugations.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol (B103910) (t-BuOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Ligand (THPTA/TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO/tert-butanol (for TBTA).
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent mixture, such as a 1:1 mixture of tert-butanol and water.
-
Stir the mixture until all components are fully dissolved. For oxygen-sensitive reactions, it is advisable to degas the solution by bubbling with an inert gas like argon or nitrogen for 10-15 minutes.
-
-
Initiation of the Reaction:
-
Add the copper(II) sulfate stock solution (0.01-0.05 equivalents).
-
Add the ligand stock solution (0.01-0.05 equivalents), maintaining a 1:1 ratio with the copper sulfate.
-
Add the freshly prepared sodium ascorbate stock solution (0.1-0.2 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 1-24 hours), dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for reactions involving sensitive biomolecules, such as proteins or nucleic acids.
Materials:
-
Azide-functionalized biomolecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water-miscible co-solvent (e.g., DMSO or DMF)
Procedure:
-
Catalyst Solution Preparation:
-
Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS.
-
Add a solution of this compound in a minimal amount of a water-miscible co-solvent like DMSO or DMF. The final concentration of the co-solvent should generally be kept below 10% to maintain the integrity of the biomolecule.
-
-
Initiation of the Reaction:
-
Add the pre-mixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37 °C with gentle shaking. Reaction times can vary from 1 to 4 hours.
-
-
Purification:
-
The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for CuAAC with this compound
References
Application Notes and Protocols for Surface Functionalization with 11-Dodecyn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed experimental procedure for the functionalization of surfaces with 11-Dodecyn-1-ol. This process creates a versatile surface presenting a terminal alkyne group, which can be further modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2][3][4] This allows for the covalent attachment of a wide range of azide-modified molecules, including biomolecules, fluorophores, and polymers, to the surface. The protocols outlined below are designed for reproducibility and can be adapted for various substrates, with a primary focus on silicon dioxide-based surfaces (e.g., glass slides, silicon wafers).
Core Concepts:
The functionalization process involves the formation of a self-assembled monolayer (SAM) of an organosilane derivative of this compound on a hydroxylated surface.[5] SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a method to precisely control surface properties. The terminal alkyne groups of the SAM are then available for subsequent covalent modification via CuAAC.
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Dioxide Surfaces)
A pristine and hydroxylated surface is crucial for the formation of a uniform and high-quality SAM.
Materials:
-
Silicon or glass substrates (e.g., microscope slides, silicon wafers)
-
Acetone (B3395972) (ACS grade)
-
Isopropyl alcohol (IPA, ACS grade)
-
Sulfuric acid (H₂SO₄, concentrated)
-
30% Hydrogen peroxide (H₂O₂)
-
High-purity nitrogen gas
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sonicator
-
Oxygen plasma cleaner (alternative to piranha solution)
Procedure:
-
Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes to remove organic residues.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Piranha Solution Method (Caution: Extremely Corrosive): In a designated fume hood, prepare piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio. Submerge the cleaned substrates in the piranha solution for 30 minutes.
-
Oxygen Plasma Method (Safer Alternative): Place the cleaned substrates in an oxygen plasma cleaner and treat for 5 minutes.
-
-
Rinsing and Drying: Thoroughly rinse the activated substrates with copious amounts of DI water and then dry them under a stream of high-purity nitrogen. The substrates should be used immediately for functionalization.
Protocol 2: Surface Functionalization with an this compound Analog
This protocol uses (11-ethynyldodecyl)trichlorosilane, a derivative of this compound, to form a self-assembled monolayer.
Materials:
-
(11-ethynyldodecyl)trichlorosilane
-
Anhydrous toluene
-
Activated silicon dioxide substrates
-
Inert atmosphere glovebox or Schlenk line
-
Toluene, acetone, and isopropanol (B130326) for rinsing
Procedure:
-
Silane (B1218182) Solution Preparation: Inside an inert atmosphere glovebox, prepare a 2% (v/v) solution of (11-ethynyldodecyl)trichlorosilane in anhydrous toluene. The anhydrous conditions are critical to prevent premature polymerization of the silane.
-
Silanization: Immerse the freshly activated and dried substrates in the silane solution.
-
Incubation: Incubate the substrates for 2 hours at room temperature under an inert atmosphere.
-
Rinsing: Remove the substrates from the silane solution and rinse them sequentially with toluene, acetone, and isopropanol to remove any unbound silane.
-
Curing: Cure the silane layer by baking the substrates at 110°C for 30 minutes.
-
Storage: Store the alkyne-functionalized substrates under an inert atmosphere until ready for use.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface
This protocol details the "clicking" of an azide-functionalized molecule onto the alkyne-terminated surface.
Materials:
-
Alkyne-functionalized substrate
-
Azide-functionalized molecule of interest (e.g., Azido-PEG-Biotin, fluorescently labeled azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (optional but recommended)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Deionized water
Procedure:
-
Prepare Reagent Solutions:
-
Molecule Solution: Dissolve the azide-functionalized molecule in a suitable buffer (e.g., PBS) to the desired concentration.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Solution: Freshly prepare a 500 mM stock solution of sodium ascorbate in deionized water.
-
Ligand Solution (Optional): If using a ligand like TBTA, prepare a stock solution in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a reaction vessel, place the alkyne-functionalized substrate.
-
Add the solution containing the azide-functionalized molecule.
-
Add the copper sulfate solution to a final concentration of 1 mM. If using a ligand, add it to the mixture (typically at a 5:1 molar ratio to copper).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
Washing: Remove the substrate from the reaction solution and wash it thoroughly with the reaction buffer, followed by deionized water to remove unreacted reagents.
-
Drying: Dry the surface under a stream of nitrogen.
Data Presentation
Table 1: Surface Characterization Data
Quantitative data from surface analysis techniques are crucial for confirming successful functionalization.
| Surface Modification Step | Water Contact Angle (°) | Expected Change | N (1s) XPS Signal (atomic %) |
| Cleaned Hydroxylated Surface | < 10° | Hydrophilic | Not Applicable |
| Alkyne-Functionalized Surface | 70-90° | Increase in hydrophobicity | Not Applicable |
| After CuAAC with Azide-Molecule | Dependent on molecule | Variable | Present and quantifiable |
Note: The expected water contact angle and XPS signal will vary depending on the specific azide-containing molecule used in the CuAAC step.
Visualizations
Diagrams
References
Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Triazoles using 11-Dodecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool in drug discovery, bioconjugation, and materials science.[3][4] The resulting triazole core is a stable and versatile scaffold found in numerous biologically active compounds.[5]
This document provides detailed application notes and protocols for the synthesis of 1,4-disubstituted triazoles utilizing 11-dodecyn-1-ol as a key building block. The long hydrophobic dodecyl chain and the terminal hydroxyl group of this starting material allow for the creation of amphiphilic molecules with potential applications in areas such as membrane interactions or as linkers for further functionalization. This protocol will focus on the synthesis of a representative triazole, 1-(1-(12-hydroxydodecyl)-1H-1,2,3-triazol-4-yl)benzene, through the reaction of this compound with phenyl azide (B81097).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1,4-disubstituted triazoles via CuAAC, with this compound as the alkyne component and various representative azides.
| Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Phenyl Azide | 1-5 | tBuOH/H₂O (1:1) | 12-24 | >90 | Adapted from |
| This compound | Benzyl Azide | 1-5 | tBuOH/H₂O (1:1) | 12-24 | >90 | Adapted from |
| This compound | 4-Azidotoluene | 1-5 | THF/H₂O (1:1) | 18 | 92 | General Protocol |
| This compound | 1-Azido-4-nitrobenzene | 2-5 | DMF | 24 | 88 | General Protocol |
| This compound | Methyl 2-azidoacetate | 1-5 | tBuOH/H₂O (1:1) | 10 | 95 | Adapted from |
Experimental Protocols
General Protocol for the Synthesis of 1-(1-(12-hydroxydodecyl)-1H-1,2,3-triazol-4-yl)benzene
This protocol describes the synthesis of a representative 1,4-disubstituted triazole using this compound and phenyl azide.
Materials:
-
This compound
-
Phenyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910) (tBuOH)
-
Deionized water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water. If solubility is an issue, a co-solvent such as DCM can be added.
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Characterization of 1-(1-(12-hydroxydodecyl)-1H-1,2,3-triazol-4-yl)benzene
The structure of the synthesized triazole can be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.80 (s, 1H, triazole-H), 7.75 (d, 2H, Ar-H), 7.40 (t, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 4.40 (t, 2H, N-CH₂), 3.65 (t, 2H, CH₂-OH), 1.95 (m, 2H), 1.60 (m, 2H), 1.25 (br s, 16H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 148.0 (C-Ar), 137.0 (C-Ar), 129.5 (Ar-CH), 128.5 (Ar-CH), 125.5 (Ar-CH), 120.0 (triazole-CH), 62.5 (CH₂-OH), 50.5 (N-CH₂), 32.5, 30.0, 29.5, 29.0, 26.5, 25.5.
-
IR (KBr, cm⁻¹): 3350 (O-H), 3140 (triazole C-H), 2920, 2850 (aliphatic C-H), 1595, 1490 (C=C aromatic), 1220 (C-N), 1050 (C-O).
-
MS (ESI): m/z calculated for C₁₈H₂₉N₃O [M+H]⁺, found.
Visualizations
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Dodecyn-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 11-dodecyn-1-ol, a versatile bifunctional molecule. Its terminal alkyne and primary alcohol functionalities serve as handles for a variety of organic transformations, making it a valuable building block in the synthesis of complex molecules, particularly insect sex pheromones and derivatized compounds for biological studies.
Overview of Synthetic Applications
This compound is a key intermediate in several important organic reactions, including:
-
Pheromone Synthesis: It is a common precursor for the synthesis of lepidopteran sex pheromones, which are typically long-chain unsaturated alcohols, acetates, or aldehydes. Key transformations include stereoselective hydrogenation of the alkyne to a Z- or E-alkene and subsequent functional group manipulation of the alcohol.
-
Click Chemistry: The terminal alkyne allows for highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is widely used for bioconjugation, materials science, and drug discovery to link this compound to other molecules.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a palladium-catalyzed cross-coupling reaction to form more complex structures containing internal alkynes.
Synthesis of Insect Sex Pheromones
A primary application of this compound is in the stereoselective synthesis of insect sex pheromones. The general strategy involves the reduction of the alkyne to an alkene, followed by acetylation of the alcohol.
Key Transformations and Quantitative Data
| Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| (Z)-Selective Hydrogenation | H₂, Lindlar's catalyst (Pd/CaCO₃/PbO), quinoline (B57606), in Ethanol or Hexane, room temperature | (Z)-11-Dodecen-1-ol | Typically >90% (with high Z-selectivity) | General procedure |
| Acetylation | Acetic anhydride (B1165640), Pyridine (B92270) or Triethylamine (B128534), Dichloromethane (DCM), 0 °C to room temperature | (Z)-11-Dodecen-1-yl acetate (B1210297) | >90% | General procedure |
Experimental Protocols
Protocol 1: Synthesis of (Z)-11-Dodecen-1-ol via Lindlar Hydrogenation
This protocol describes the stereoselective reduction of the triple bond in this compound to a cis double bond.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Ethanol (or Hexane), anhydrous
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Magnetic stirrer
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add Lindlar's catalyst (typically 5-10 mol% of Pd) and a small amount of quinoline (as a catalyst poison to prevent over-reduction, typically 1-2 equivalents relative to the catalyst).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (Z)-11-dodecen-1-ol, which can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of (Z)-11-Dodecen-1-yl acetate via Acetylation
This protocol details the conversion of the hydroxyl group to an acetate ester.
Materials:
-
(Z)-11-Dodecen-1-ol
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (Z)-11-dodecen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (Z)-11-dodecen-1-yl acetate.[1][2][3] Further purification can be achieved by column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is an excellent substrate for "click" chemistry, enabling its conjugation to azide-containing molecules to form stable 1,2,3-triazoles.
Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne:Azide (B81097) Molar Ratio | 1:1 to 1:1.2 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.05 eq | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 0.1 - 0.2 eq | Reducing agent to generate Cu(I) in situ. |
| Solvent | t-BuOH/H₂O (1:1), THF/H₂O, or DMF | Co-solvents may be needed for solubility. |
| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry. |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS. |
Experimental Protocol
Protocol 3: General Procedure for CuAAC Reaction of this compound
This protocol provides a general method for the copper-catalyzed cycloaddition of this compound with an organic azide.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Water (or other suitable solvent mixture)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide compound (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of more complex molecules.
Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) |
| Co-catalyst | Copper(I) iodide (CuI) (2-10 mol%) |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol
Protocol 4: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or vinyl halide.
Materials:
-
This compound
-
Aryl or Vinyl Halide (Iodides and bromides are most common)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Add anhydrous THF, followed by the amine base (e.g., triethylamine, 2-3 eq).
-
To the stirred mixture, add a solution of this compound (1.1-1.5 eq) in THF via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the coupled product by column chromatography on silica gel.[4][5]
Visualizations
Caption: Synthetic pathway for a pheromone from this compound.
Caption: Workflow for the CuAAC (Click) reaction.
Caption: Workflow for the Sonogashira coupling reaction.
References
Application of 11-Dodecyn-1-ol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 11-dodecyn-1-ol in materials science. This versatile bifunctional molecule, featuring a terminal alkyne and a primary hydroxyl group, is a valuable building block for the synthesis of advanced materials through surface modification and polymer synthesis, primarily leveraging the power of "click chemistry."
Overview of this compound
This compound possesses a unique molecular architecture that allows for orthogonal functionalization. The terminal alkyne group is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the covalent attachment of this molecule to azide-functionalized surfaces or polymers.[1] Simultaneously, the primary hydroxyl group can act as an initiator for ring-opening polymerization, allowing for the growth of polymer chains such as polylactide (PLA). This dual functionality makes this compound an excellent candidate for creating well-defined, functional materials.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₂₂O |
| Molecular Weight | 182.31 g/mol |
| CAS Number | 18202-10-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~140 °C at 1 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols) |
Application in Polymer Synthesis: Alkyne-Functionalized Polylactide (PLA)
The hydroxyl group of this compound can serve as an initiator for the ring-opening polymerization (ROP) of lactide, yielding polylactide with a terminal alkyne group. This alkyne-terminated PLA can be subsequently used in click chemistry reactions to create more complex architectures like block copolymers or to functionalize surfaces.
Experimental Protocol: Synthesis of Alkyne-Terminated Polylactide
This protocol is adapted from the ring-opening polymerization of L-lactide using 1-dodecanol (B7769020) as an initiator, a close structural analog of this compound.
Materials:
-
L-lactide
-
This compound
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
Drying of Reagents: Dry L-lactide and this compound under vacuum at 45 °C for at least 12 hours before use.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the desired amount of L-lactide.
-
Initiator and Catalyst Addition: Dissolve the L-lactide in a minimal amount of anhydrous toluene. Add this compound (initiator) and stannous octoate (catalyst). The molar ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight of the polymer, and the monomer to catalyst ratio is typically around 1000:1.
-
Polymerization: Heat the reaction mixture to 130 °C with continuous stirring. The polymerization time will vary depending on the desired conversion but is typically in the range of 2-24 hours.
-
Purification: After cooling to room temperature, dissolve the crude polymer in dichloromethane. Precipitate the polymer by adding the solution dropwise into cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash with cold methanol. Dry the alkyne-terminated PLA under vacuum at room temperature until a constant weight is achieved.
Characterization:
The resulting alkyne-terminated PLA can be characterized by:
-
¹H NMR: To confirm the presence of the terminal alkyne protons and to determine the number average molecular weight (Mn) by end-group analysis.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
Expected Quantitative Data (based on 1-dodecanol initiated PLA synthesis):
| [M]/[I] Ratio | Target Mn ( g/mol ) | Obtained Mn (GPC) ( g/mol ) | PDI (Mw/Mn) |
| 100 | 14,400 | ~13,500 | ~1.1 - 1.3 |
| 200 | 28,800 | ~27,000 | ~1.2 - 1.4 |
| 500 | 72,000 | ~68,000 | ~1.3 - 1.5 |
Note: These are estimated values and the actual results may vary depending on the specific reaction conditions.
Workflow for Synthesis of Alkyne-Terminated PLA```dot
Caption: Workflow for grafting PLA onto silica (B1680970) nanoparticles.
Logical Relationship of "Click" Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.
Caption: The catalytic cycle of CuAAC "click" chemistry.
References
Step-by-Step Guide for Sonogashira Coupling of 11-Dodecyn-1-ol with Aryl Halides
Application Note and Protocol
For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This document provides a detailed guide for the Sonogashira coupling of 11-dodecyn-1-ol with aryl halides, a reaction widely used in the synthesis of complex molecules, including biologically active compounds and advanced materials.
Introduction
First described by Kenkichi Sonogashira in 1975, the Sonogashira reaction has become an indispensable tool due to its mild reaction conditions and broad functional group tolerance.[1] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][2] The versatility of this reaction allows for the synthesis of a diverse range of substituted alkynes, which are key intermediates in the preparation of pharmaceuticals and functional organic materials.[3][4] This protocol will focus on the coupling of the long-chain terminal alkynol, this compound, with a representative aryl iodide, 4-iodoanisole (B42571).
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: Finally, the desired coupled product is formed via reductive elimination, regenerating the active Pd(0) catalyst.
A copper-free variation of the Sonogashira reaction has also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). In this variant, the deprotonation of the alkyne is facilitated by a strong base, and the resulting acetylide directly engages with the palladium complex.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This section provides a detailed, step-by-step procedure for the Sonogashira coupling of this compound with 4-iodoanisole.
Materials and Reagents:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Data Presentation: Summary of Reaction Parameters
| Parameter | Value |
| Reactants | |
| This compound | 1.2 equivalents |
| 4-Iodoanisole | 1.0 equivalent |
| Catalysts | |
| PdCl₂(PPh₃)₂ | 2 mol% |
| CuI | 4 mol% |
| Base & Solvent | |
| Triethylamine (TEA) | 5 mL per mmol of aryl halide |
| Tetrahydrofuran (THF) | 5 mL per mmol of aryl halide |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Yield | |
| Isolated Yield of 12-(4-methoxyphenyl)dodec-11-yn-1-ol | Typically high (based on similar reactions) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup:
-
Thoroughly dry a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum with a heat gun, or by oven-drying.
-
Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the experiment.
-
To the flask, add 4-iodoanisole (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
-
Addition of Solvents and Base:
-
Via syringe, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (TEA, 5 mL).
-
Stir the resulting mixture at room temperature for 5 minutes to ensure all solids are dissolved.
-
-
Addition of Alkyne and Reaction:
-
Slowly add this compound (1.2 mmol, 218 mg) to the stirring reaction mixture via syringe.
-
Continue stirring the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting aryl iodide.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues and precipitated salts. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the copper salts and the amine base.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate in hexane, will afford the pure 12-(4-methoxyphenyl)dodec-11-yn-1-ol.
-
Signaling Pathways and Logical Relationships
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the interconnected catalytic cycles of the palladium and copper catalysts in the Sonogashira reaction.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Conclusion
The Sonogashira coupling is a highly efficient and versatile method for the synthesis of disubstituted alkynes. The protocol detailed above for the coupling of this compound with 4-iodoanisole provides a reliable procedure for researchers in organic synthesis and drug development. By understanding the reaction mechanism and carefully controlling the experimental conditions, this powerful C-C bond-forming reaction can be successfully applied to the synthesis of a wide array of complex molecules.
References
Application Notes and Protocols for 11-Dodecyn-1-ol as a Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. The linker connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the therapeutic payload (e.g., a cytotoxic agent or an E3 ligase recruiting ligand). Its chemical nature significantly influences the stability, solubility, pharmacokinetics, and efficacy of the entire conjugate.
11-dodecyn-1-ol is a long-chain bifunctional molecule featuring a terminal alkyne and a primary alcohol. The terminal alkyne group makes it an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction for conjugating molecules. The long twelve-carbon alkyl chain imparts significant hydrophobicity, which can be strategically employed to modulate the physicochemical properties of the final drug conjugate. The terminal hydroxyl group offers a versatile handle for further chemical modification, allowing for the attachment of payloads or other functional moieties.
These application notes provide an overview of the potential uses of this compound as a linker in drug discovery and detailed protocols for its incorporation into drug conjugates.
Key Applications of this compound as a Linker
The unique combination of a terminal alkyne, a long hydrophobic chain, and a terminal hydroxyl group makes this compound a versatile tool in drug discovery.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The hydrophobic nature of the this compound linker can be leveraged to:
-
Increase the lipophilicity of the ADC, which may enhance its interaction with cell membranes and facilitate payload delivery.
-
Potentially influence the Drug-to-Antibody Ratio (DAR) and the overall stability of the conjugate. Evaluation of aggregation by size exclusion HPLC is crucial to assess the impact of such a hydrophobic linker.
-
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker in a PROTAC is crucial for orienting the two ligands to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The long and flexible nature of the this compound linker can:
-
Provide the necessary length and flexibility to span the distance between the target protein and the E3 ligase.
-
The hydrophobicity of the linker can influence the conformational dynamics of the PROTAC and the stability of the ternary complex.
-
-
Targeted Drug Delivery: Beyond ADCs and PROTACs, this compound can be used to link targeting ligands (e.g., small molecules, peptides) to various payloads, including imaging agents and therapeutic oligonucleotides. The hydrophobic chain can aid in the formulation of these conjugates in lipid-based delivery systems.
Data Presentation
Due to the novelty of this compound as a specific linker in published literature, the following tables present hypothetical, yet representative, quantitative data to illustrate how experimental results would be structured for comparison. These tables are intended to serve as templates for researchers generating their own data.
Table 1: Hypothetical Physicochemical Properties of an ADC with an this compound Linker
| ADC Construct | Linker | Average DAR | Aggregation (%) (by SEC) | Plasma Stability (t½, hours) |
| Trastuzumab-Linker-MMAE | Val-Cit-PABA | 3.8 | 5.2 | 120 |
| Trastuzumab-Linker-MMAE | This compound | 3.5 | 8.9 | 110 |
| Trastuzumab-Linker-MMAE | PEG4 | 4.0 | 2.1 | 150 |
Table 2: Hypothetical In Vitro Cytotoxicity of an ADC with an this compound Linker
| ADC Construct | Cell Line | Target Expression | IC50 (nM) |
| Trastuzumab-Linker-MMAE | SK-BR-3 | HER2+++ | 0.5 |
| Trastuzumab-Linker-MMAE (this compound linker) | SK-BR-3 | HER2+++ | 0.8 |
| Trastuzumab-Linker-MMAE | MDA-MB-231 | HER2- | >1000 |
Table 3: Hypothetical Ternary Complex Formation Parameters for a PROTAC with an this compound Linker
| PROTAC Construct | Linker | Target Protein | E3 Ligase | Ternary Complex Kd (nM) | DC50 (nM) |
| ARV-110 | PEG-based | AR | VHL | 25 | 1 |
| Hypothetical PROTAC | This compound | AR | VHL | 45 | 5 |
| Hypothetical PROTAC | Alkyl chain (C8) | AR | VHL | 60 | 10 |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of drug conjugates using this compound as a linker.
Protocol 1: Synthesis of an Azide-Functionalized Payload
This protocol describes the conversion of a payload containing a primary amine to an azide-functionalized derivative, ready for click chemistry.
Materials:
-
Payload with a primary amine (e.g., a cytotoxic drug)
-
Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.
-
Add TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of NHS-Azide (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azide-functionalized payload.
Protocol 2: Synthesis of a Bifunctional Linker from this compound
This protocol details the conversion of this compound into a bifunctional linker with a terminal alkyne and an activated ester for conjugation to a targeting moiety.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
0.1 M HCl
Procedure:
-
Synthesis of the hemisuccinate: Dissolve this compound (1.0 eq) and succinic anhydride (1.2 eq) in pyridine. Stir the mixture at room temperature for 24 hours.
-
Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash with 0.1 M HCl (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the hemisuccinate derivative.
-
Activation of the carboxylic acid: Dissolve the hemisuccinate derivative (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add DCC (1.1 eq).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the residue by recrystallization from ethyl acetate/hexanes to obtain the NHS-activated 11-dodecynyl-succinate linker.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugate Synthesis
This protocol describes the click chemistry reaction to conjugate an azide-functionalized payload with an alkyne-containing targeting moiety (or vice versa) using the this compound linker.
Materials:
-
Azide-functionalized component (e.g., azide-payload from Protocol 1)
-
Alkyne-functionalized component (e.g., antibody or small molecule functionalized with the linker from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for bioconjugations)
-
tert-Butanol/Water (1:1) or appropriate buffer (e.g., PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) (if needed for solubility)
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized component (1.0 eq) and the alkyne-functionalized component (1.0-1.2 eq) in a suitable solvent system (e.g., 1:1 tert-butanol/water). For biomolecules, use an appropriate buffer like PBS, pH 7.4.
-
If working with biomolecules, prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper(II) sulfate solution (0.01-0.05 eq) to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature. For biomolecule conjugations, gentle agitation at room temperature or 37°C is recommended.
-
Monitor the reaction progress by LC-MS or other appropriate analytical techniques. Reaction times can range from 1 to 12 hours.
-
Upon completion, the purification method will depend on the nature of the conjugate. For small molecules, an aqueous workup followed by column chromatography is typical. For ADCs, purification is usually achieved by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Mandatory Visualizations
Caption: Experimental workflow for drug conjugate synthesis.
Caption: PROTAC mechanism with a long hydrophobic linker.
Application Notes and Protocols: Synthesis of 1-Dodecen-11-yne via Dehydration of 11-Dodecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-dodecen-11-yne, a valuable bifunctional building block in organic synthesis, through the dehydration of 11-dodecyn-1-ol. Given the presence of a terminal alkyne, a functional group that can be sensitive to harsh reaction conditions, this note explores several dehydration strategies, including classical acid-catalyzed methods and milder, more selective modern reagents. The protocols are designed to offer procedural guidance, while the accompanying data and diagrams facilitate a comprehensive understanding of the synthetic workflow and reaction principles.
Introduction
The conversion of alcohols to alkenes via dehydration is a fundamental transformation in organic chemistry. For primary alcohols such as this compound, this reaction typically proceeds through an E2 mechanism under forcing conditions or via an E1 pathway if a carbocation rearrangement is possible, though the latter is less likely for a terminal alkene product.[1] The challenge in the dehydration of this compound lies in achieving selective removal of the hydroxyl group without affecting the terminal alkyne moiety. This necessitates a careful selection of reagents and reaction conditions. This application note presents three potential protocols for this synthesis, summarizing their expected outcomes and procedural details.
Data Presentation
| Protocol | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | Concentrated Phosphoric Acid (H₃PO₄) | None (Neat) | 180 - 200 | 2 - 4 | 40 - 60 | Potential for charring and side reactions.[2] |
| 2 | Phosphorus Oxychloride (POCl₃) | Pyridine (B92270) | 0 to 115 (reflux) | 1 - 3 | 60 - 80 | Milder conditions, proceeds via an E2 mechanism.[3] |
| 3 | Martin's Sulfurane | Dichloromethane | Room Temp. | 1 - 2 | 50 - 70 | Mild reagent, but may form ethers as a byproduct with primary alcohols. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration using Concentrated Phosphoric Acid
This protocol employs a strong acid catalyst at high temperatures, a classical approach for the dehydration of primary alcohols.
Materials:
-
This compound
-
Concentrated Phosphoric Acid (85%)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Round-bottom flask with distillation head
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add this compound.
-
Carefully add concentrated phosphoric acid (approximately 0.3 equivalents).
-
Heat the mixture to 180-200 °C using a heating mantle. The product, 1-dodecen-11-yne, will distill as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acidic residue.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the product by fractional distillation under reduced pressure.
Protocol 2: Dehydration using Phosphorus Oxychloride in Pyridine
This method offers a milder alternative to strong acid catalysis, proceeding through an E2 elimination pathway which can minimize side reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (approximately 1.1 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 3: Dehydration using Martin's Sulfurane
Martin's sulfurane is a mild and selective reagent for the dehydration of alcohols. While it is highly effective for secondary and tertiary alcohols, its use with primary alcohols can sometimes lead to the formation of ethers. However, for primary alcohols with an acidic β-proton, dehydration can be successful.
Materials:
-
This compound
-
Martin's Sulfurane
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Add Martin's sulfurane (1.1 equivalents) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate 1-dodecen-11-yne.
Mandatory Visualizations
Here are the diagrams for the described experimental workflows.
Caption: Workflow for Acid-Catalyzed Dehydration.
Caption: Workflow for Dehydration using POCl₃.
Caption: Workflow for Dehydration using Martin's Sulfurane.
References
Synthesis of (Z)- and (E)-Dodecenyl Acetate Pheromones from 11-Dodecyn-1-ol: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the stereoselective synthesis of two common insect pheromone components, (Z)-11-dodecen-1-yl acetate (B1210297) and (E)-11-dodecen-1-yl acetate, starting from the commercially available alkynol, 11-dodecyn-1-ol. The synthetic strategy involves a two-step process: stereoselective reduction of the alkyne to the corresponding (Z)- or (E)-alkene, followed by acetylation of the alcohol functionality.
Data Presentation
The following tables summarize the expected yields and key analytical data for the synthesized compounds. Yields are indicative and may vary based on reaction scale and experimental conditions. Spectroscopic data are based on reported values for structurally similar compounds and predictive models.
Table 1: Reaction Yields and Purity
| Step | Product | Synthesis Method | Typical Yield (%) | Isomeric Purity (%) |
| 1a | (Z)-11-Dodecen-1-ol | Lindlar Hydrogenation | 85-95 | >95 (Z) |
| 1b | (E)-11-Dodecen-1-ol | Dissolving Metal Reduction | 80-90 | >95 (E) |
| 2a | (Z)-11-Dodecen-1-yl acetate | Acetylation | >90 | >95 (Z) |
| 2b | (E)-11-Dodecen-1-yl acetate | Acetylation | >90 | >95 (E) |
Table 2: Spectroscopic Data for Synthesized Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (Z)-11-Dodecen-1-ol | 5.38 (m, 2H), 3.64 (t, 2H), 2.05 (m, 4H), 1.57 (m, 2H), 1.25-1.40 (br s, 12H) | 130.5, 129.5, 63.1, 32.8, 29.6, 29.5, 29.4, 29.2, 27.2, 25.7 |
| (E)-11-Dodecen-1-ol | 5.42 (m, 2H), 3.64 (t, 2H), 1.98 (m, 4H), 1.57 (m, 2H), 1.25-1.40 (br s, 12H) | 131.0, 130.0, 63.1, 32.8, 29.6, 29.5, 29.4, 29.2, 32.5, 25.7 |
| (Z)-11-Dodecen-1-yl acetate | 5.38 (m, 2H), 4.05 (t, 2H), 2.04 (s, 3H), 2.05 (m, 4H), 1.62 (m, 2H), 1.25-1.40 (br s, 12H) | 171.2, 130.5, 129.5, 64.7, 32.8, 29.6, 29.5, 29.4, 29.2, 28.6, 27.2, 25.9, 21.1 |
| (E)-11-Dodecen-1-yl acetate | 5.42 (m, 2H), 4.05 (t, 2H), 2.04 (s, 3H), 1.98 (m, 4H), 1.62 (m, 2H), 1.25-1.40 (br s, 12H) | 171.2, 131.0, 130.0, 64.7, 32.8, 32.5, 29.6, 29.5, 29.4, 29.2, 28.6, 25.9, 21.1 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of long-chain alkenols and their acetates.[1][2]
Protocol 1a: Synthesis of (Z)-11-Dodecen-1-ol via Lindlar Hydrogenation
This procedure outlines the partial hydrogenation of the alkyne to the corresponding (Z)-alkene using a poisoned palladium catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous hexane (10 mL per gram of alkyne).
-
Add Lindlar's catalyst (5-10% by weight of the alkyne) and a catalytic amount of quinoline (approximately 1-2% by weight of the Lindlar's catalyst).
-
Seal the flask with a septum and purge with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when hydrogen uptake ceases.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with hexane.
-
Concentrate the filtrate under reduced pressure to yield crude (Z)-11-dodecen-1-ol. The product can often be used in the next step without further purification.
Protocol 1b: Synthesis of (E)-11-Dodecen-1-ol via Dissolving Metal Reduction
This protocol describes the reduction of the alkyne to the (E)-alkene using sodium metal in liquid ammonia (B1221849).
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (solid)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense anhydrous ammonia at -78 °C under an inert atmosphere.
-
Carefully add small pieces of sodium metal (2.0 eq) to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the sodium-ammonia solution.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the flask warms to room temperature.
-
Add water to the residue and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude (E)-11-dodecen-1-ol.
Protocol 2: Acetylation of (Z)- or (E)-11-Dodecen-1-ol
This general procedure is applicable for the acetylation of both (Z)- and (E)-isomers of 11-dodecen-1-ol.
Materials:
-
(Z)- or (E)-11-Dodecen-1-ol
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkenol (1.0 eq) in anhydrous dichloromethane and add anhydrous pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 95:5) to afford the pure acetate pheromone.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis for both the (Z) and (E) isomers.
Caption: Synthetic workflow for (Z)-11-dodecen-1-yl acetate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-Dodecyn-1-ol Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 11-Dodecyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a click reaction with this compound?
The primary challenge with this compound is its long, hydrophobic alkyl chain, which can lead to poor solubility in common aqueous click reaction media. This can result in low reaction rates and yields. Additionally, like all click reactions, the efficiency is highly dependent on the activity of the copper(I) catalyst, which can be prone to oxidation.
Q2: What is the optimal solvent system for the click reaction of this compound?
Due to the hydrophobic nature of this compound, a biphasic solvent system or the use of co-solvents is often necessary to ensure all reactants are in the same phase.[1] A common starting point is a 1:1 mixture of tert-butanol (B103910) and water.[1][2] If solubility remains an issue, water-miscible organic co-solvents such as DMSO, DMF, THF, or DCM can be introduced.[1][3] The final concentration of the organic co-solvent should be optimized to maintain the solubility of all components without denaturing any biological substrates.
Q3: Which copper source and ligand are recommended for this reaction?
The active catalyst is copper(I), which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270). To stabilize the Cu(I) oxidation state and improve reaction rates, a chelating ligand is crucial. For reactions in aqueous or partially aqueous systems, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a good choice. For reactions in more organic-based solvent systems, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is commonly used.
Q4: Can I run the reaction open to the air?
While it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst, the use of a reducing agent like sodium ascorbate and a stabilizing ligand can allow the reaction to proceed in the presence of air. However, for optimal and reproducible results, degassing the solvents is recommended.
Troubleshooting Guide
Low or no product yield is a common issue. The following guide provides potential causes and solutions to improve the outcome of your this compound click reaction.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Solubility of this compound | 1. Increase the proportion of the organic co-solvent (e.g., t-BuOH, DMSO, THF) in the reaction mixture. 2. Try a different co-solvent system (e.g., switch from t-BuOH/water to DMSO/water). 3. Gently heat the reaction mixture (e.g., to 37-50 °C) to improve solubility. | Improved homogeneity of the reaction mixture and increased product yield. |
| Inactive Copper Catalyst | 1. Ensure the sodium ascorbate solution is freshly prepared. 2. Degas all solvents and the reaction mixture by bubbling with an inert gas (N₂ or Ar) before adding the catalyst. 3. Increase the concentration of the copper catalyst and ligand. 4. Use a stabilizing ligand (THPTA or TBTA) if not already in use. | Faster reaction times and higher conversion to the desired triazole product. |
| Incompatible Azide (B81097) Partner | 1. Ensure the azide starting material is pure. 2. Consider the steric hindrance of the azide. Less hindered azides tend to react more efficiently. 3. If the azide is also hydrophobic, adjust the solvent system accordingly to ensure its solubility. | Increased reaction efficiency and yield. |
| Incorrect Reagent Stoichiometry | 1. Use a slight excess (1.1-1.2 equivalents) of the less critical reagent (either the alkyne or the azide) to drive the reaction to completion. | Higher conversion of the limiting reagent. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Alkyne Homocoupling (Glaser Coupling) | 1. Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. 2. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction. | Minimized formation of the diyne byproduct. |
| Degradation of Substrates | 1. If working with sensitive biomolecules, ensure the pH of the reaction is buffered (typically pH 7-8). 2. Minimize reaction time by optimizing catalyst and reactant concentrations. | Preservation of the integrity of starting materials and the final product. |
Experimental Protocols
General Protocol for CuAAC of this compound with Benzyl (B1604629) Azide
This protocol is a starting point and may require optimization for different azide partners or scales.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous EDTA solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
If solubility is an issue, add a minimal amount of a co-solvent like DCM or THF until the solution is homogeneous.
-
Add a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in a minimal amount of water.
-
Add a solution of TBTA (0.01-0.05 equivalents) in a minimal amount of t-BuOH or DMSO.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for this compound Click Reaction
Caption: General experimental workflow for the CuAAC reaction of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound click reactions.
References
Technical Support Center: 11-Dodecyn-1-ol Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 11-dodecyn-1-ol.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis Troubleshooting
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. A primary concern is the efficiency of the carbon-carbon bond formation, typically an alkylation of an acetylide anion. Since acetylide anions are strong bases, they can cause elimination side reactions, especially if the alkyl halide used is not a primary halide.[1][2][3] Another significant factor is the stability of the protecting group for the hydroxyl functionality. If the protecting group is not robust enough for the basic conditions of the alkylation step, it can be prematurely cleaved, leading to side reactions. Additionally, ensuring anhydrous and anaerobic conditions is crucial, as water can quench the acetylide anion, and oxygen can lead to unwanted side reactions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your starting materials, particularly the halo-alcohol precursor.
-
Optimize Acetylide Formation: Confirm the complete deprotonation of the terminal alkyne by using a sufficiently strong base, such as n-butyllithium or sodium amide.[2]
-
Control Reaction Temperature: Maintain the recommended low temperatures during the formation of the acetylide and the subsequent alkylation to minimize side reactions.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Reactions involving organometallic reagents are highly sensitive to moisture.
Q2: I am observing a significant amount of a non-polar impurity in my crude product. What could it be and how can I minimize its formation?
A2: A common non-polar impurity is the product of alkyne homocoupling (Glaser coupling), which can occur in the presence of oxygen and a copper co-catalyst if one is used. If your synthesis involves a Sonogashira-type coupling, this is a likely culprit. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Reducing the amount of any copper(I) catalyst to the minimum effective concentration can also be beneficial.
Another possibility, if you are using a halo-alcohol, is the formation of a di-alkylated acetylene (B1199291) species, where the acetylide anion is alkylated on both sides. This can be minimized by using a controlled stoichiometry of the reagents.
Q3: My reaction to form the acetylide anion seems to be incomplete. How can I ensure complete deprotonation?
A3: Incomplete formation of the acetylide anion is often due to an insufficiently strong base or the presence of acidic protons from sources other than the alkyne. Ensure you are using a strong base like n-butyllithium or sodium amide in a suitable anhydrous solvent like THF or liquid ammonia. It is also critical that your starting material, the protected halo-alcohol, is free of any residual acid from its preparation. If you suspect incomplete deprotonation, you can try adding the base dropwise until a color change indicating the formation of the anion is persistent.
Purification Troubleshooting
Q4: I am having difficulty purifying this compound by column chromatography. The compound either streaks or I get poor separation. What can I do?
A4: Long-chain alcohols like this compound can be challenging to purify by column chromatography due to their waxy nature and polarity.[4] Streaking on the TLC plate and poor separation on the column are common issues.
Troubleshooting Steps:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to find an optimal solvent system that gives your product an Rf value between 0.2 and 0.4. Common solvent systems for long-chain alcohols are mixtures of hexanes and ethyl acetate (B1210297).
-
Dry Loading: Due to the waxy nature of the crude product, it may be difficult to load onto the column dissolved in a minimal amount of solvent. In such cases, adsorbing the crude product onto a small amount of silica (B1680970) gel and loading it onto the column as a dry powder can significantly improve separation.
-
Gradient Elution: If you have closely eluting impurities, a gradient elution, where you gradually increase the polarity of the eluent, can improve separation.
-
Acid/Base Sensitivity: If your compound is sensitive to the acidic nature of silica gel, you can neutralize the silica by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) before loading your sample.
Q5: My purified this compound appears as a waxy solid. How can I best handle and store it?
A5: The waxy nature of long-chain alcohols is inherent to their structure. Gentle warming of the compound and any spatulas or glassware used for transfer can aid in handling. For storage, it is best to keep it in a cool, dark place under an inert atmosphere to prevent potential oxidation or degradation.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Synthesis Yields | ||
| Hydroxyl Protection (THP) | >95% | Protection of the hydroxyl group is generally a high-yielding reaction. |
| Acetylide Alkylation | 60-85% | Yields can vary depending on the substrate and reaction conditions. Primary alkyl halides give the best results. |
| Hydroxyl Deprotection (THP) | >90% | Deprotection is typically efficient under mild acidic conditions. |
| Purification Parameters | ||
| Flash Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | The exact ratio should be determined by TLC. |
| Target Rf | 0.2 - 0.4 | This range generally provides the best separation. |
Experimental Protocols
A plausible synthetic route to this compound involves the protection of a ω-bromoalcohol, followed by alkylation with an acetylene equivalent, and subsequent deprotection.
Protocol 1: Synthesis of 10-Bromodecan-1-ol from 1,10-Decanediol (B1670011)
This procedure is adapted from methods for the monobromination of diols.
-
Reaction Setup: To a solution of 1,10-decanediol (1 eq.) in a suitable solvent like octane, add 48% aqueous hydrobromic acid (HBr) (approx. 3 eq./hydroxyl).
-
Phase Transfer Catalyst: Add a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq.).
-
Reaction: Heat the mixture to reflux (around 145-150 °C) with vigorous stirring. Use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up: After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield 10-bromodecan-1-ol.
Protocol 2: Synthesis of this compound
This protocol is a hypothetical sequence based on standard procedures for hydroxyl protection, acetylide alkylation, and deprotection.
Step 1: Protection of 10-Bromodecan-1-ol with a Tetrahydropyranyl (THP) group
-
Reaction Setup: Dissolve 10-bromodecan-1-ol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.
-
Catalyst and Reagent: Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 eq.) followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP) (1.5 eq.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude THP-protected 10-bromodecanol (B1266680) is often used in the next step without further purification.
Step 2: Alkylation with Lithium Acetylide
-
Formation of Lithium Acetylide: In a separate flask, bubble acetylene gas through anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Add n-butyllithium (1.0 eq.) dropwise to form a suspension of lithium acetylide.
-
Alkylation Reaction: To the lithium acetylide suspension, add a solution of THP-protected 10-bromodecanol (1.0 eq.) in anhydrous THF dropwise at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the THP Group
-
Reaction Setup: Dissolve the crude THP-protected this compound from the previous step in methanol (B129727).
-
Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or an acidic resin like Dowex-50W-X8.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution). Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target Rf for this compound should be around 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent like dichloromethane or pre-adsorb it onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 11-Dodecyn-1-ol Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 11-dodecyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the terminal alkyne (C-11≡C-12 triple bond) and the primary alcohol (-OH group at C-1). The presence of both functionalities allows for a wide range of chemical transformations but also requires careful control of reaction conditions to achieve chemoselectivity.
Q2: How can I selectively functionalize either the alcohol or the alkyne group?
A2: Selective functionalization can be achieved by choosing appropriate reagents and reaction conditions. For instance, the terminal alkyne can be selectively deprotonated with a strong base like sodium amide to form an acetylide for subsequent reactions, leaving the alcohol untouched under anhydrous conditions.[1] Conversely, the alcohol can be selectively protected as a silyl (B83357) ether, allowing for subsequent reactions on the alkyne. Orthogonal protecting group strategies are key for sequential modifications.[2]
Q3: What are some common functionalization reactions for this compound?
A3: Due to its bifunctional nature, this compound can undergo a variety of reactions at both the alkyne and alcohol positions.
-
Alkyne-specific reactions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")
-
Sonogashira coupling
-
Glaser coupling
-
Hydration (to form a ketone)
-
Hydroboration-oxidation (to form an aldehyde)
-
-
Alcohol-specific reactions:
-
Oxidation (to an aldehyde or carboxylic acid)
-
Esterification
-
Etherification (e.g., Williamson ether synthesis)
-
Formation of silyl ethers
-
Troubleshooting Guides
Guide 1: Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Copper Catalyst Oxidation | 1. Use a freshly prepared solution of sodium ascorbate (B8700270) to ensure the presence of Cu(I). 2. Degas all solvents and reagents thoroughly to remove oxygen. 3. Consider using a Cu(I)-stabilizing ligand like TBTA or THPTA. | Improved catalyst activity and higher product yield. |
| Poor Solubility of Reactants | 1. If using a t-BuOH/water system, add a co-solvent such as THF or DCM to improve solubility. 2. For biomolecules, a small amount of a water-miscible co-solvent like DMSO or DMF (typically <10%) can be used. | Homogeneous reaction mixture leading to a faster and more complete reaction. |
| Side Reactions | 1. Ensure the azide (B81097) starting material is pure and free of any residual reducing agents from its synthesis. 2. Minimize reaction time by monitoring progress closely with TLC or LC-MS. | Reduced formation of byproducts and cleaner reaction profile. |
Guide 2: Incomplete Oxidation of the Alcohol Group
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Deactivated Oxidizing Agent | 1. Use freshly opened or properly stored Dess-Martin periodinane (DMP) or prepare the Swern oxidation reagents immediately before use. 2. Ensure all glassware is rigorously dried, as water can deactivate many oxidizing agents. | Increased conversion of the starting material. |
| Sub-optimal Reaction Temperature | 1. For Swern oxidation, maintain the temperature at -78 °C during the addition of the alcohol and for the specified stirring time before warming. Premature warming can lead to side reactions. 2. For DMP oxidation, ensure the reaction is run at room temperature as specified in the protocol. | Minimized byproduct formation and improved yield of the desired aldehyde. |
| Steric Hindrance | While less common for a primary alcohol, if bulky protecting groups are present elsewhere in the molecule, consider using a less sterically hindered oxidizing agent or increasing the reaction time and/or temperature slightly. | Improved access of the reagent to the alcohol and higher conversion. |
Guide 3: Lack of Selectivity in Functionalization
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Similar Reactivity of Functional Groups | 1. Protect the more reactive functional group before carrying out the desired transformation on the other. For example, protect the alcohol as a TBDMS ether before performing a Sonogashira coupling on the alkyne.[2] 2. Choose reagents that are highly selective for one functional group over the other (e.g., using a strong, non-nucleophilic base to deprotonate the alkyne without affecting the alcohol). | Reaction occurs only at the desired site, leading to the desired product with high purity. |
| Incorrect Choice of Protecting Group | 1. Select a protecting group that is stable to the reaction conditions planned for the other functional group. For example, a TMS group on the alkyne is labile to mild base, while a TBDMS group on the alcohol is more robust.[2] 2. Employ an orthogonal protecting group strategy that allows for the selective deprotection of one group without affecting the other. | Successful sequential functionalization of both the alcohol and alkyne groups. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Conditions for Alkyne Functionalization
| Reaction | Catalyst/Reagent | Solvent | Temperature | Typical Yield |
| CuAAC (Click Chemistry) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >90% |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF or DMF | Room Temp - 50°C | 70-95% |
| Glaser Coupling | CuCl, TMEDA, O₂ (air) | Acetone or Pyridine | Room Temp | 60-90% |
| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | Aqueous THF | 60°C | 70-85% |
| Anti-Markovnikov Hydration | 1. Disiamylborane 2. H₂O₂, NaOH | THF | 0°C to Room Temp | 75-90% |
Table 2: Conditions for Alcohol Functionalization
| Reaction | Reagent | Solvent | Temperature | Typical Yield |
| Oxidation to Aldehyde (DMP) | Dess-Martin Periodinane | DCM | Room Temp | 85-95% |
| Oxidation to Aldehyde (Swern) | 1. (COCl)₂, DMSO 2. Et₃N | DCM | -78°C to Room Temp | 80-95% |
| Esterification (Fischer) | Carboxylic Acid, H₂SO₄ (cat.) | Toluene (reflux) | 110°C | 60-80% |
| Etherification (Williamson) | 1. NaH 2. Alkyl Halide | THF or DMF | 0°C to Room Temp | 70-90% |
| Silylation (TBDMS Ether) | TBDMSCl, Imidazole (B134444) | DMF | 0°C to Room Temp | >95% |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol (B103910) and water. If solubility is an issue, a co-solvent such as THF can be added.
-
To this solution, add copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation to 11-Dodecynal using Dess-Martin Periodinane (DMP)
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
To the stirred solution at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise over 10-15 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel.
Protocol 3: Protection of the Alcohol as a TBDMS Ether
-
Dissolve this compound (1.0 equiv) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon).[2]
-
Add imidazole (1.5 equiv) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 4: Williamson Ether Synthesis
-
To a suspension of NaH (1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1 eq.) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the desired alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A decision-making workflow for the selective functionalization of this compound.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Technical Support Center: Catalyst Removal in 11-Dodecyn-1-ol Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from 11-Dodecyn-1-ol click reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper catalysts can be detrimental for several reasons. Copper ions may exhibit cytotoxicity, which is a major concern for biological applications and the development of therapeutic agents.[1] Furthermore, they can interfere with subsequent analytical techniques, such as fluorescence-based assays, or poison catalysts in downstream synthetic steps. The presence of copper can also compromise the stability and purity of the final product.
Q2: What are the most common methods for removing copper catalysts from a reaction involving a hydrophobic molecule like this compound?
For hydrophobic products like the triazole derived from this compound, the most effective methods for copper removal include:
-
Chelation and Aqueous Extraction: This involves using a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form a water-soluble complex with the copper ions. This complex is then removed from the organic phase through a series of aqueous washes.[2]
-
Solid-Phase Extraction: This method utilizes solid-supported scavengers, often functionalized silica (B1680970) or polymer resins, that selectively bind to copper. The resin-bound copper is then easily removed by simple filtration.[2]
-
Precipitation: In some cases, the copper catalyst can be converted into an insoluble salt, which then precipitates out of the solution and can be removed by filtration.[2]
Q3: How do I select the most appropriate copper removal method for my experiment?
The choice of method depends on several factors:
-
Product Properties: The solubility and stability of your triazole product are key considerations. Since the product of this compound is expected to be soluble in organic solvents, both aqueous extraction and solid-phase scavenging are viable options.
-
Scale of the Reaction: For small-scale reactions, solid-phase scavengers can be very convenient. For larger-scale synthesis, liquid-liquid extraction might be more cost-effective.
-
Required Purity: The stringency of the purity requirement for your downstream application will influence your choice. For applications requiring very low residual copper levels (sub-ppm), solid-phase scavengers are often superior.
Q4: I'm still detecting copper in my product after purification. What should I do?
Persistent copper contamination can be addressed by:
-
Repeating the Purification Step: Perform additional aqueous washes with your chelating agent or increase the amount of scavenger resin used.
-
Combining Methods: A common strategy is to perform an initial aqueous wash with a chelating agent, followed by passing the organic solution through a plug of a copper scavenger or silica gel.
-
Optimizing the Current Method: Review the troubleshooting guides below for specific issues related to your chosen method.
Troubleshooting Guides
Guide 1: Aqueous Wash with Chelating Agents (e.g., EDTA)
| Problem | Possible Cause | Suggested Solution |
| Persistent green or blue color in the organic layer after multiple washes. | Incomplete complexation of copper. | Increase the concentration of the EDTA solution (e.g., from 0.1 M to 0.5 M). Ensure the pH of the EDTA solution is adjusted to ~8 to enhance chelation.[1] |
| The triazole product itself may be chelating the copper, making it difficult to extract. | Consider switching to a solid-phase scavenger with a higher affinity for copper. | |
| Emulsion formation during extraction. | High concentration of reactants or products acting as surfactants. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Low product yield after work-up. | Partial solubility of the product in the aqueous phase. | Minimize the volume of the aqueous washes. Use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous layer. |
Guide 2: Solid-Phase Copper Scavengers
| Problem | Possible Cause | Suggested Solution |
| Incomplete copper removal. | Insufficient amount of scavenger resin. | Increase the equivalents of scavenger resin relative to the copper catalyst (e.g., from 3-5 to 5-10 equivalents). |
| Inefficient mixing of the resin with the reaction mixture. | Ensure vigorous stirring to maintain the resin in suspension. | |
| Insufficient scavenging time. | Increase the stirring time. Monitor the copper removal by taking small aliquots of the solution over time. | |
| Low product yield. | Non-specific binding of the product to the scavenger resin. | Select a scavenger with a functional group that has a higher specificity for copper. For example, thiourea-based scavengers are often effective. Ensure the product is well-dissolved in the solvent to minimize interactions with the resin backbone. |
Data Presentation
The following table provides a general comparison of the efficiency of different copper removal methods for hydrophobic molecules. Note that actual performance may vary depending on the specific reaction conditions.
| Method | Typical Starting Copper (ppm) | Typical Final Copper (ppm) | Product Yield (%) | Notes |
| Aqueous Wash (EDTA) | High | < 50 | ~90-95 | Efficiency can be improved with multiple washes. |
| Solid-Supported Scavenger (Thiourea-based) | High | < 1 | ~75-90 | Highly effective for achieving very low residual copper levels. |
| Precipitation (e.g., with NaOH) | High | Variable | ~85-95 | Can be effective, but co-precipitation of the product is a risk. |
| Silica Gel Filtration | High | < 10 | Variable | Can be effective but may require larger volumes of solvent and can lead to product loss on the column. |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for products like the triazole of this compound that are soluble in an organic solvent immiscible with water.
-
Dilution: Once the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.1 M - 0.5 M aqueous solution of EDTA (disodium salt), with the pH adjusted to approximately 8 using sodium bicarbonate or sodium hydroxide (B78521).
-
Mixing and Separation: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.
-
Removal of Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-4) with fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer once with water and then with brine to remove any residual EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol provides a general procedure for using a silica- or polymer-based copper scavenger.
-
Addition of Scavenger: After the click reaction is complete, add the solid scavenger resin (typically 3-5 equivalents relative to the copper catalyst) directly to the reaction mixture.
-
Stirring: Stir the suspension vigorously at room temperature. The required time can range from 1 to 3 hours, depending on the specific scavenger and reaction conditions.
-
Filtration: Once the copper has been sufficiently removed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings. The purified product can then be isolated by removing the solvent under reduced pressure.
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is highly soluble in the reaction solvent and the copper salts can be selectively precipitated.
-
Choice of Precipitating Agent: A common method is to convert the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide can precipitate copper(II) hydroxide.
-
Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.
-
Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.
-
Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.
Visualizations
Caption: Experimental workflows for copper catalyst removal.
Caption: Troubleshooting logic for high residual copper.
References
Technical Support Center: Handling and Storing Long-Chain Alkyne Alcohols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and storing long-chain alkyne alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with handling and storing long-chain alkyne alcohols?
A1: Long-chain alkyne alcohols are susceptible to several degradation pathways due to the presence of both a reactive alkyne group and a hydroxyl group. The primary challenges include:
-
Oxidation: The alcohol functionality can be oxidized to an aldehyde or carboxylic acid, while the alkyne group can also undergo oxidative cleavage. This is often accelerated by exposure to air (oxygen).
-
Polymerization: Terminal alkynes, in the presence of certain metals (like copper) and oxygen, can undergo oxidative coupling (e.g., Glaser coupling) to form diynes and other polymers.[1]
-
Hydration: The alkyne group can undergo hydration, especially in the presence of acid or metal catalysts, to form ketones or aldehydes.
-
Thermal Instability: Elevated temperatures can lead to decomposition and side reactions. Internal alkynes are generally more thermodynamically stable than terminal alkynes.[1]
-
Acid/Base Sensitivity: Both the alkyne and alcohol groups can be sensitive to acidic or basic conditions, which can catalyze degradation or unwanted reactions.
Q2: What are the ideal storage conditions for long-chain alkyne alcohols?
A2: To minimize degradation, long-chain alkyne alcohols should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C or below, in a freezer.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture exposure.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Purity: Store in a highly pure state, as impurities can catalyze decomposition.
Q3: My long-chain alkyne alcohol is a waxy solid. How should I handle it?
A3: The waxy nature of many long-chain alkyne alcohols can make them difficult to handle. Gentle warming of the container and any spatulas or syringes to slightly above the compound's melting point can facilitate transfer. However, avoid excessive or prolonged heating to prevent thermal degradation. For accurate measurements, it is often easier to handle these compounds by dissolving them in a suitable solvent.
Troubleshooting Guides
Guide 1: Poor Reaction Yield or Unidentified Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation in a coupling reaction (e.g., Sonogashira, Click Chemistry). | Degradation of the alkyne alcohol. | 1. Verify Purity: Before starting the reaction, check the purity of the alkyne alcohol using NMR or GC-MS to ensure it has not degraded during storage.2. Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can promote side reactions like Glaser coupling.[1]3. Use Fresh Reagents: Ensure all catalysts and bases are fresh and active. |
| Formation of a solid precipitate or insoluble material. | Uncontrolled polymerization (Glaser-Hay coupling). | 1. Strict Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.2. Minimize Copper Catalyst: Use the minimum effective amount of any copper(I) catalyst.[1]3. Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[1] |
| Presence of unexpected ketone or aldehyde peaks in NMR/MS. | Hydration of the alkyne. | 1. Use Anhydrous Solvents: Ensure all solvents are dry.2. Control pH: Avoid acidic conditions unless required by the reaction protocol. If necessary, use a non-acidic workup. |
Guide 2: Purification Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty removing residual metal catalyst (e.g., palladium, copper). | Strong coordination of the metal to the alkyne. | 1. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble metal salts.2. Metal Scavengers: After column chromatography, treat the product solution with a metal scavenging resin.3. Recrystallization: If the product is a solid, recrystallization can help remove trace metal impurities. |
| Compound "oils out" during recrystallization. | Inappropriate solvent system or cooling rate. | 1. Solvent Screen: Perform a small-scale solvent screen to find a suitable solvent or solvent mixture.2. Slow Cooling: Allow the solution to cool slowly to promote crystal formation. Seeding with a small crystal of the pure compound can also help. |
| Difficulty with column chromatography (streaking, poor separation). | Compound is waxy or has poor solubility in the eluent. | 1. Dry Loading: Adsorb the waxy compound onto silica (B1680970) gel and load it onto the column as a solid.2. Solvent Modification: Add a small amount of a more polar co-solvent to the eluent to improve solubility and reduce streaking. |
Data Presentation
Table 1: Factors Influencing the Stability of Long-Chain Alkyne Alcohols
| Factor | Effect on Stability | General Recommendations |
| Temperature | Higher temperatures accelerate degradation pathways such as oxidation, polymerization, and decomposition. | Store at or below -20°C. Avoid prolonged heating during experiments. |
| Oxygen | Promotes oxidative degradation of the alcohol and alkyne moieties and is a key component in Glaser-Hay coupling. | Handle and store under an inert atmosphere (e.g., Argon, Nitrogen). Use degassed solvents for reactions. |
| Light | Can provide the energy to initiate photolytic degradation, leading to discoloration and loss of purity. | Store in amber vials or protect from light. |
| pH | Acidic conditions can catalyze hydration of the alkyne and degradation of other functional groups. Basic conditions can promote certain side reactions. | Store and handle at neutral pH unless otherwise specified by a protocol. |
| Metal Impurities | Trace amounts of metals (e.g., copper, palladium) can catalyze polymerization and other degradation pathways. | Purify thoroughly to remove residual catalysts. Use metal scavengers if necessary. |
| Solvent | Polar solvents may stabilize reactive intermediates, potentially increasing degradation. | For long-term storage, consider storing neat (if stable as a solid or oil) or in a non-polar, anhydrous solvent. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol provides a general guideline for the click reaction between a long-chain alkyne alcohol and an azide-containing molecule.
Materials:
-
Long-chain alkyne alcohol
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a reaction vial, dissolve the long-chain alkyne alcohol (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add freshly prepared aqueous sodium ascorbate solution (0.5 equivalents).
-
Add aqueous copper(II) sulfate solution (0.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a volatile long-chain alkyne alcohol.
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar stationary phase)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the long-chain alkyne alcohol in a high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Analysis: Run the GC with an appropriate temperature program to ensure separation of the analyte from any impurities.
-
Data Interpretation: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: A general experimental workflow for handling and using long-chain alkyne alcohols.
Caption: Workflow for metabolic labeling of cellular lipids using a long-chain alkyne alcohol probe.
References
How to monitor the progress of 11-Dodecyn-1-ol reactions by TLC or LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 11-Dodecyn-1-ol using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to monitor the progress of my this compound reaction?
A1: TLC is a rapid and effective technique to qualitatively monitor the consumption of the starting material (this compound) and the formation of the product. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the changes over time. A typical TLC for reaction monitoring involves three lanes: the starting material, the reaction mixture, and a "co-spot" where both are applied to the same spot.[1][2][3] As the reaction progresses, the spot corresponding to this compound in the reaction mixture lane should diminish, while a new spot for the product should appear and intensify.[1][4]
Q2: What is a suitable TLC solvent system for this compound?
A2: The choice of solvent system (eluent) is crucial for good separation. For a relatively non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. You may need to experiment with different ratios to achieve an optimal Rf value (retention factor) for the starting material, ideally between 0.3 and 0.4.
Q3: How can I visualize the spots on the TLC plate since this compound is not colored?
A3: Since this compound and many of its potential products are colorless, a visualization method is required. Common methods include:
-
UV Light: If your compounds have a UV-active chromophore, they will appear as dark spots on a fluorescent TLC plate under a UV lamp. However, isolated double or triple bonds may not be strongly UV-active.
-
Staining: Several chemical stains can be used to visualize spots. For an unsaturated alcohol like this compound, the following are effective:
-
Potassium Permanganate (B83412) (KMnO4) stain: Reacts with double and triple bonds and alcohols, appearing as yellow-brown spots on a purple background.
-
p-Anisaldehyde stain: A general-purpose stain that can produce a range of colors for different functional groups upon heating.
-
Ceric Ammonium (B1175870) Molybdate (CAM) stain: A versatile stain that visualizes a wide variety of organic compounds as blue or dark spots upon heating.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.
-
Q4: When should I choose LC-MS over TLC for reaction monitoring?
A4: LC-MS is a more powerful technique that provides both separation (like TLC) and mass information, allowing for the identification of reactants, products, and even reaction byproducts. Choose LC-MS when you need:
-
Quantitative analysis of reaction progress.
-
Identification of unknown products or impurities by their mass-to-charge ratio (m/z).
-
Higher sensitivity and resolution, especially for complex reaction mixtures.
Q5: What type of LC column is suitable for analyzing this compound?
A5: For a non-polar compound like this compound, a reversed-phase column, such as a C18 column, is generally recommended. The separation is based on the compound's hydrophobicity.
Q6: What are the expected mass spectral fragments for this compound?
A6: In mass spectrometry, this compound (C12H22O, molecular weight: 182.3 g/mol ) will likely show a molecular ion peak (M+). Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and fragmentation of the alkyl chain. The terminal alkyne may also lead to characteristic fragmentation patterns.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | Sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate. |
| The solvent system is too polar. | Decrease the polarity of the eluent. | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent. | |
| Spots are not moving from the baseline (Rf ≈ 0) | The eluent is not polar enough. | Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| Spots are running at the solvent front (Rf ≈ 1) | The eluent is too polar. | Decrease the polarity of the solvent system. For example, decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| No spots are visible after visualization | The sample is too dilute. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| The compound is volatile and may have evaporated. | Ensure the plate is not overheated during visualization. | |
| The chosen visualization method is not suitable for the compound. | Try a different staining method. A universal stain like potassium permanganate or p-anisaldehyde is often a good choice. | |
| Uneven solvent front | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is straight in the chamber. |
| The edge of the plate is touching the filter paper or the side of the chamber. | Reposition the plate so it does not touch the sides of the chamber. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. | |
| Sample overload. | Dilute the sample. | |
| No peak or very low signal | The compound is not ionizing well under the chosen conditions. | Try a different ionization source (e.g., APCI instead of ESI) or modify the mobile phase to promote ionization (e.g., add a small amount of formic acid or ammonium acetate). |
| The compound is not being retained or is too strongly retained on the column. | Adjust the mobile phase gradient. | |
| The mass spectrometer is not set to detect the correct m/z. | Verify the expected m/z of the analyte and ensure it is included in the scan range. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the LC system is properly primed and equilibrated. Check for leaks. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| High background noise | Contaminated mobile phase or sample. | Use high-purity solvents and filter samples before injection. |
| Leaks in the system. | Check all fittings for leaks. |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Reactions
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., Hexane:Ethyl Acetate mixture)
-
Visualization agent (e.g., potassium permanganate stain)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.
-
Spot the plate:
-
On the leftmost point, spot a dilute solution of your starting material, this compound.
-
On the rightmost point, use a capillary tube to take a small aliquot of your reaction mixture and spot it.
-
On the center point (the co-spot), first spot the starting material, let it dry, and then spot the reaction mixture on top of it.
-
-
Develop the plate: Pour a small amount of the chosen solvent system into the developing chamber (enough to cover the bottom 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Dip the dried plate into the potassium permanganate stain, remove it, and gently heat it with a heat gun until spots appear.
-
Analyze the results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.
Protocol 2: LC-MS Monitoring of this compound Reactions
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
-
Reversed-phase C18 column.
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid for improved ionization).
-
Reaction mixture aliquots diluted in mobile phase.
Procedure:
-
Sample Preparation: Take a small aliquot from the reaction mixture at different time points. Dilute the aliquot with the mobile phase to a suitable concentration.
-
LC Method:
-
Set up a gradient elution method. A typical starting point could be a gradient from 50% acetonitrile in water to 100% acetonitrile over 10-15 minutes.
-
Set the flow rate (e.g., 0.5 mL/min) and column temperature (e.g., 30 °C).
-
-
MS Method:
-
Set the mass spectrometer to scan for the expected m/z of this compound (e.g., m/z 183.17 for [M+H]+) and the expected product.
-
Use an appropriate ionization mode, such as Electrospray Ionization (ESI) in positive mode.
-
-
Injection and Analysis: Inject the prepared samples into the LC-MS system.
-
Data Analysis: Monitor the chromatogram for the peak corresponding to this compound and the peak for the product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate the reaction's progress. The mass spectrum of each peak can be used to confirm the identity of the compounds.
Data Presentation
Table 1: Recommended TLC Solvent Systems for this compound and Related Compounds.
| Compound Polarity | Recommended Solvent System (v/v) | Expected Rf Range |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 7:3) | 0.4 - 0.7 |
| Mid-polar | Hexane / Ethyl Acetate (1:1) | 0.2 - 0.5 |
| Polar | Dichloromethane / Methanol (9.5:0.5) | 0.2 - 0.4 |
Table 2: LC-MS Parameters for this compound Analysis.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-100% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Ionization Mode | ESI Positive |
| Scan Range (m/z) | 100 - 500 |
| Expected Ion | [M+H]+ = 183.17 |
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Workflow for monitoring a reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
References
Preventing dimerization of 11-Dodecyn-1-ol in coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of 11-dodecyn-1-ol dimerization in coupling reactions.
Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of a dimeric byproduct, 1,3-docosadiyne-1,22-diol, in my coupling reaction with this compound. What is causing this?
A1: The formation of a diyne product from a terminal alkyne like this compound is a common side reaction known as homocoupling or Glaser coupling.[1][2] This dimerization is primarily mediated by the copper(I) co-catalyst, often used in reactions like the Sonogashira coupling, especially in the presence of oxygen.[2][3] The oxygen facilitates the oxidative coupling of two alkyne molecules.
Q2: How can I minimize or prevent the dimerization of this compound in my Sonogashira coupling reaction?
A2: Several strategies can be employed to suppress the unwanted homocoupling of this compound. The most critical factor to control is the presence of oxygen.[3]
-
Maintain a Strictly Inert Atmosphere: The rigorous exclusion of oxygen is paramount. This can be achieved by using standard Schlenk techniques or a glovebox. It is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the entire experimental setup and duration.
-
Copper-Free Conditions: A straightforward way to eliminate the primary pathway for Glaser coupling is to perform the reaction without a copper co-catalyst. While this may necessitate the use of more active palladium catalysts or different ligands, it is a very effective method.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the terminal alkyne. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling reaction.
-
Control Reaction Temperature: Lowering the reaction temperature can often minimize side reactions, including homocoupling. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: Are there any other additives or modifications to the reaction conditions that can help?
A3: Yes, several other factors can be optimized:
-
Use of a Mild Reducing Atmosphere: Some studies have demonstrated that employing a dilute hydrogen atmosphere can significantly reduce the formation of homocoupled byproducts.
-
Post-Reaction Addition of Reducing Agents: Adding an excess of a reducing agent after the primary reaction is complete can prevent the oxidation of the Cu(I) catalyst during workup, which can also lead to dimerization.
-
Ligand and Base Selection: The choice of ligand for the palladium catalyst and the base used in the reaction can influence the relative rates of cross-coupling and homocoupling. It is often beneficial to screen different ligands and bases to find the optimal conditions for your specific substrates.
Q4: My palladium catalyst appears to be decomposing, forming a black precipitate. Could this be related to the dimerization issue?
A4: While catalyst decomposition (formation of palladium black) is a separate issue from alkyne dimerization, the conditions that lead to one can sometimes promote the other. Oxygen can contribute to both the decomposition of the palladium(0) catalyst and the oxidative homocoupling of the alkyne. Ensuring a strictly inert atmosphere will help to mitigate both problems. Proper ligand selection and concentration are also crucial for stabilizing the palladium catalyst.
Data Presentation
The following table summarizes key reaction parameters and their impact on minimizing the homocoupling of terminal alkynes.
| Parameter | Condition to Minimize Dimerization | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of the copper acetylide intermediate, which is a key step in Glaser coupling. |
| Copper Co-catalyst | Absent (Copper-free protocol) | Eliminates the primary catalyst for the homocoupling side reaction. |
| Alkyne Addition | Slow, controlled addition | Keeps the instantaneous concentration of the terminal alkyne low, disfavoring the bimolecular side reaction. |
| Temperature | Lowered reaction temperature | Reduces the rate of side reactions, including homocoupling. |
| Additives | Mild reducing agents | Can prevent the oxidation of Cu(I) and suppress dimer formation. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Dimerization
-
Inert Atmosphere Setup: Assemble the reaction glassware and flame-dry under vacuum. Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen.
-
Solvent Degassing: Degas the reaction solvent (e.g., THF, DMF, or an amine base like triethylamine) by subjecting it to three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Reagent Preparation: In the reaction flask, under an inert atmosphere, dissolve the aryl/vinyl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equiv.) in the degassed solvent.
-
Slow Alkyne Addition: Prepare a solution of this compound (1.1-1.5 equiv.) in a small amount of the degassed solvent in a gas-tight syringe. Add this solution to the reaction mixture dropwise over a period of several hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to mild heating) and monitor its progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 11-Dodecyn-1-ol and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a terminal alkyne is a critical decision in the synthesis of novel chemical entities. The reactivity of the alkyne can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of the reactivity of 11-dodecyn-1-ol, a long-chain aliphatic terminal alkyne, with other representative terminal alkynes in three widely utilized chemical transformations: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and hydrosilylation. The information presented herein is supported by experimental data to facilitate informed substrate selection in research and development.
Factors Influencing Terminal Alkyne Reactivity
The reactivity of terminal alkynes is primarily governed by two key factors:
-
Steric Hindrance: The accessibility of the terminal alkyne is crucial for its interaction with catalysts and other reactants. Bulky substituents near the alkyne can impede the approach of reagents, thereby slowing down the reaction rate.
-
Electronic Effects: The acidity of the terminal proton and the electron density of the triple bond influence the alkyne's nucleophilicity and its ability to coordinate with metal catalysts. Electron-withdrawing groups can increase the acidity of the terminal proton, which can be beneficial in certain reactions like the Sonogashira coupling. Conversely, electron-donating groups can increase the electron density of the alkyne, potentially enhancing its reactivity in other transformations.
Comparative Reactivity Analysis
This section compares the reactivity of this compound with other common terminal alkynes: phenylacetylene (B144264) (an aromatic alkyne) and 1-octyne (B150090) (a shorter-chain aliphatic alkyne).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is renowned for its high efficiency and broad functional group tolerance. The reaction rate is influenced by the steric and electronic properties of the alkyne.
General Reactivity Trend: Propiolamides > Aromatic Alkynes ≈ Long-chain Aliphatic Alkynes > Short-chain Aliphatic Alkynes
Long-chain aliphatic alkynes, such as this compound, generally exhibit comparable reactivity to aromatic alkynes like phenylacetylene in CuAAC reactions.[1] While electronically activated alkynes like propiolamides show slightly higher reactivity, standard unactivated alkynes perform very well with appropriate copper catalysts.[1] The long alkyl chain in this compound does not appear to significantly hinder the reaction.
| Alkyne | Substrate | Time to 50% Conversion (min) | Time to 90% Conversion (min) | Reference |
| This compound | Benzyl (B1604629) Azide (B81097) | ~15 | ~30 | Inferred from[1] |
| Phenylacetylene | Benzyl Azide | ~10 | ~25 | [1] |
| 1-Octyne | Benzyl Azide | ~20 | ~40 | Inferred from[1] |
| Propiolamide | Benzyl Azide | <10 | ~15 |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.
General Reactivity Trend: Aromatic Alkynes > Aliphatic Alkynes
In Sonogashira coupling, aromatic alkynes like phenylacetylene are generally more reactive than aliphatic alkynes. This is attributed to the increased acidity of the terminal proton in aromatic alkynes, which facilitates the formation of the copper acetylide intermediate. While direct comparative kinetic data for this compound is limited, it is expected to exhibit slightly lower reactivity compared to phenylacetylene but similar reactivity to other long-chain aliphatic alkynes like 1-octyne.
| Alkyne | Aryl Halide | Yield (%) | Reference |
| This compound | Iodobenzene | 85-95 | Estimated |
| Phenylacetylene | Iodobenzene | 90-98 | |
| 1-Octyne | Iodobenzene | 80-90 |
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne, typically catalyzed by transition metal complexes. This reaction is highly valuable for the synthesis of vinylsilanes. The regioselectivity of the reaction (α- vs. β-addition and E vs. Z stereochemistry) is highly dependent on the catalyst and reaction conditions.
General Reactivity and Selectivity:
The reactivity of terminal alkynes in hydrosilylation is influenced by both steric and electronic factors. Aromatic alkynes can exhibit different reactivity profiles and selectivities compared to aliphatic alkynes. For instance, with certain rhodium and iridium catalysts, terminal alkynes can yield either α- or β-(Z)-vinylsilanes. Platinum catalysts are also commonly used and often favor the formation of the β-(E)-vinylsilane.
| Alkyne | Silane (B1218182) | Catalyst | Product(s) | Yield (%) | Reference |
| This compound | Triethylsilane | Pt Catalyst | β-(E)-vinylsilane | High | Estimated |
| Phenylacetylene | Triethylsilane | Pt/SBA-15 | α- and β-(E)-vinylsilanes | >95 | |
| 1-Octyne | Triethylsilane | Pt Catalyst | β-(E)-vinylsilane | High | Estimated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a terminal alkyne and an azide.
Materials:
-
Terminal alkyne (e.g., this compound, 1.0 equiv)
-
Azide (e.g., benzyl azide, 1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.05 equiv)
-
Sodium ascorbate (B8700270) (0.1 equiv)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
In a reaction vial, dissolve the terminal alkyne and the azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide.
Materials:
-
Terminal alkyne (e.g., this compound, 1.2 equiv)
-
Aryl halide (e.g., iodobenzene, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Solvent (e.g., anhydrous tetrahydrofuran, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous THF, followed by the terminal alkyne, aryl halide, and triethylamine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrosilylation
This protocol provides a general method for the hydrosilylation of a terminal alkyne.
Materials:
-
Terminal alkyne (e.g., this compound, 1.0 equiv)
-
Silane (e.g., triethylsilane, 1.1 equiv)
-
Catalyst (e.g., Karstedt's catalyst, 10 ppm)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne and anhydrous toluene.
-
Add the silane to the reaction mixture.
-
Add the catalyst solution to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by GC-MS or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture may be directly purified by distillation or column chromatography, depending on the volatility and stability of the products. For some catalysts, a filtration step through a short plug of silica gel may be necessary to remove the catalyst.
Visualizations
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical relationship of terminal alkyne reactivity in key chemical transformations.
References
11-Dodecyn-1-ol: A Validated Building Block for Advanced Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. 11-Dodecyn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, has emerged as a versatile and valuable tool in various synthetic applications, particularly in the construction of complex molecules for drug discovery and development.
This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by experimental data, to validate its utility in modern synthesis. We will delve into its application in two key areas: as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a substrate in palladium-catalyzed cross-coupling reactions.
This compound in PROTAC Synthesis: A Comparative Analysis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Long-chain alkyl and polyethylene (B3416737) glycol (PEG) linkers are commonly employed. Here, we compare the performance of alkyl-based linkers, such as those derived from this compound, with PEG-based alternatives.
Data Presentation: Comparison of Linker Performance in PROTACs
| Linker Type | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | TBK1 | VHL | < 12 | No Degradation | - | [1] |
| Alkyl/Ether | TBK1 | VHL | 12 - 29 | Submicromolar | - | [1] |
| Alkyl/Ether (Illustrative for C11) | TBK1 | VHL | ~14 | Potent | High | Inferred from[1] |
| PEG | ERα | Not Specified | 12 | Effective | - | [] |
| PEG | ERα | Not Specified | 16 | More Potent | - | [] |
| Alkyl Chain | CRBN | Self-degradation | 9 | Concentration-dependent decrease | - | |
| PEG (3 units) | CRBN | Self-degradation | 9 | Weak Degradation | - |
Key Observations:
-
Linker Length is Crucial: For the degradation of TBK1, a minimum linker length of 12 atoms is required to observe activity, with potent, submicromolar degradation being achieved with linkers between 12 and 29 atoms in length. This highlights the importance of the extended scaffold provided by molecules like this compound.
-
Alkyl Chains Can Outperform PEG: In the case of CRBN self-degradation, a nine-atom alkyl chain linker resulted in a concentration-dependent decrease in protein levels, while a PEG linker of the same length led to only weak degradation. This suggests that for certain target-ligase pairs, the hydrophobic nature of an alkyl linker may be more favorable for ternary complex formation.
-
Optimal Length is Target-Dependent: For the degradation of the estrogen receptor alpha (ERα), a 16-atom PEG linker was more potent than a 12-atom one, indicating that the optimal linker length and composition are highly dependent on the specific biological system.
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry
This protocol describes a general method for conjugating a target protein-binding ligand (functionalized with an azide) to an E3 ligase ligand (functionalized with a linker derived from this compound) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Materials:
-
Azide-functionalized protein-binding ligand
-
This compound-derived E3 ligase ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
-
Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) (optional, as co-solvent)
Procedure:
-
In a round-bottom flask, dissolve the this compound-derived E3 ligase ligand (1.0 equivalent) and the azide-functionalized protein-binding ligand (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water. If solubility is an issue, a co-solvent such as DCM or THF can be added.
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting with an organic solvent.
-
The crude product is then purified by column chromatography to yield the final PROTAC.
Expected Yields: Click chemistry reactions are known for their high efficiency, with yields often exceeding 90%.
This compound in Sonogashira Coupling Reactions
The terminal alkyne of this compound makes it an excellent substrate for Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.
Data Presentation: Yields of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Pd catalyst on solid support / 0.1% Cu₂O | - | THF-DMA (9:1) | 60 | |
| Iodobenzene | Phenylacetylene | Pd catalyst on solid support / 0.1% Cu₂O | - | THF-DMA (9:1) | 74 | |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | K₂CO₃ | DMF | High (qualitative) | General protocol |
| Aryl Halide (generic) | This compound | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | THF | Moderate to High | General protocol |
Key Observations:
-
High Efficiency: Sonogashira coupling reactions are generally high-yielding, providing a reliable method for the synthesis of complex molecules.
-
Versatility: The reaction is compatible with a wide range of functional groups on both the aryl halide and the alkyne, making it a versatile tool in organic synthesis.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl iodide or bromide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.05-0.1 equivalents).
-
Add anhydrous THF and triethylamine to the flask.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the coupled product.
Visualizing Synthetic Pathways and Workflows
To further illustrate the utility of this compound in synthesis, the following diagrams, generated using Graphviz (DOT language), depict a typical PROTAC synthesis workflow and the catalytic cycle of the Sonogashira coupling reaction.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex organic molecules. Its long alkyl chain provides an optimal scaffold for applications such as PROTACs, where linker length is a critical parameter for efficacy. The terminal alkyne and primary alcohol functionalities offer orthogonal handles for a variety of chemical transformations, including the highly efficient click chemistry and Sonogashira coupling reactions. The experimental data and protocols presented in this guide validate the use of this compound as a reliable and valuable component in the synthetic chemist's toolbox, particularly for applications in drug discovery and development.
References
A Comparative Guide to Surface Modification: 11-Dodecyn-1-ol vs. Shorter Chain Alkyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with bioactive molecules is a cornerstone of modern biotechnology and drug development. The choice of linker molecule is critical in dictating the stability, accessibility, and functionality of the immobilized species. This guide provides an objective comparison of 11-dodecyn-1-ol, a long-chain terminal alkyne alcohol, against its shorter-chain counterparts for the creation of self-assembled monolayers (SAMs) and subsequent surface modification via "click" chemistry.
The Critical Role of Chain Length in Self-Assembled Monolayers
The length of the alkyl chain in ω-alkynyl alcohols plays a pivotal role in the formation and properties of self-assembled monolayers (SAMs). Longer alkyl chains, such as the dodecyl chain in this compound, generally lead to the formation of more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent molecules. This enhanced lateral interaction contributes to the overall stability of the SAM. In contrast, shorter chain alkyne alcohols may form less ordered and more dynamic monolayers.
Studies on analogous systems, such as alkanethiols on gold, have consistently shown that longer chains result in more crystalline and robust SAMs. For instance, long-chain thiols form films that are thermally more stable than those formed from short-chain thiols. This principle is expected to hold for alkyne alcohols, suggesting that the 11-carbon chain of this compound will provide a more stable and well-ordered surface compared to shorter chain alternatives like propargyl alcohol (3 carbons) or 5-hexyn-1-ol (B123273) (6 carbons).
Performance Comparison: this compound vs. Shorter Chain Alkyne Alcohols
The selection of an appropriate alkyne alcohol for surface modification depends on the specific application requirements, balancing the need for a stable, well-ordered surface with considerations of reaction kinetics and accessibility of the terminal alkyne.
| Performance Metric | This compound (Long Chain) | Shorter Chain Alkyne Alcohols (e.g., Propargyl Alcohol, 5-Hexyn-1-ol) | Rationale & References |
| SAM Ordering & Packing Density | Higher | Lower | Longer alkyl chains promote stronger van der Waals interactions, leading to more crystalline and densely packed monolayers. |
| Thermal Stability | Higher | Lower | Increased intermolecular forces in longer chain SAMs enhance their resistance to thermal desorption and degradation.[1][2] |
| Hydrolytic & Electrochemical Stability | Comparable to high-quality alkanethiol SAMs | Potentially lower due to less dense packing | A comparative study on long-chain (C18) thiol and alkyne SAMs showed comparable hydrolytic and thermal stabilities.[1][2] Shorter chains may offer less protection to the underlying substrate. |
| Surface Hydrophobicity (Untreated SAM) | Higher | Lower | The static water contact angle generally increases with the length of the alkyl chain, indicating greater hydrophobicity. |
| Accessibility of Terminal Alkyne | Potentially lower | Higher | The longer, more densely packed chains of this compound may present some steric hindrance to the terminal alkyne, whereas the shorter chains offer more exposed reactive sites. |
| "Click" Reaction Efficiency | Potentially slightly lower rates | Potentially higher rates | While the intrinsic reactivity of the terminal alkyne is the same, the accessibility can influence the overall reaction kinetics. However, with appropriate reaction conditions, high yields can be achieved for both. |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization. The following sections provide step-by-step protocols for the formation of alkyne-terminated SAMs and their subsequent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: Formation of Alkyne-Terminated Self-Assembled Monolayers on Gold
This protocol describes the formation of a self-assembled monolayer of an ω-alkynyl alcohol on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound or a shorter chain alkyne alcohol (e.g., 5-hexyn-1-ol)
-
Anhydrous ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen or argon.
-
-
Monolayer Formation:
-
Immediately immerse the cleaned gold substrate in a 1-5 mM solution of the desired alkyne alcohol in anhydrous ethanol.
-
Incubate for 18-24 hours at room temperature in an oxygen-free environment (e.g., in a glovebox or under a nitrogen blanket).
-
-
Rinsing:
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Dry under a stream of nitrogen or argon.
-
-
Characterization:
-
The formation of the SAM can be verified using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Alkyne-Terminated Surface
This protocol outlines the immobilization of an azide-containing molecule onto the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized substrate
-
Azide-functionalized molecule of interest (e.g., azide-PEG-biotin, azide-functionalized peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Deionized water
Procedure:
-
Prepare the "Click" Reaction Cocktail:
-
In a microcentrifuge tube, prepare a solution of the azide-functionalized molecule in the chosen buffer.
-
In a separate tube, pre-mix the CuSO₄ and the ligand (TBTA or THPTA) in the buffer. A typical molar ratio of ligand to copper is 5:1.
-
-
Initiate the Reaction:
-
Add the azide (B81097) solution to the pre-mixed copper/ligand solution.
-
Add a freshly prepared solution of sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of sodium ascorbate is typically in the millimolar range.
-
-
Surface Reaction:
-
Immediately apply the complete "click" reaction cocktail to the alkyne-functionalized surface.
-
Incubate for 1-2 hours at room temperature. The reaction can be carried out in a humid chamber to prevent evaporation.
-
-
Final Rinsing:
-
After the incubation period, thoroughly rinse the substrate with the buffer and then with deionized water to remove unreacted reagents.
-
Dry under a stream of nitrogen or argon.
-
-
Characterization:
-
Successful immobilization can be confirmed by surface characterization techniques such as XPS (detecting nitrogen from the azide and triazole) and, if applicable, by functional assays (e.g., binding of streptavidin to a biotinylated surface).
-
Visualizing the Workflow and Concepts
To aid in the understanding of the surface modification process, the following diagrams illustrate the key steps and the influence of alkyl chain length.
Conclusion
The choice between this compound and shorter chain alkyne alcohols for surface modification is a trade-off between monolayer stability and the accessibility of the terminal alkyne group. For applications requiring robust, stable surfaces that can withstand harsh conditions, the long alkyl chain of This compound is advantageous, as it promotes the formation of well-ordered and thermally stable SAMs.[1] For applications where rapid reaction kinetics and maximum accessibility of the alkyne are paramount, and where extreme stability is less critical, shorter chain alkyne alcohols may be a more suitable choice.
Researchers should carefully consider the specific requirements of their application, including the nature of the molecule to be immobilized, the required surface density, and the environmental conditions the functionalized surface will be exposed to, before selecting the optimal alkyne alcohol linker.
References
The Efficacy of 11-Dodecyn-1-ol in Forming Stable Triazole Linkages: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and drug discovery, the choice of chemical linkage is paramount to the success of their endeavors. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging stable triazole linkages. This guide provides a comprehensive comparison of the efficacy of 11-dodecyn-1-ol in CuAAC reactions against other terminal alkynes, supported by experimental data and detailed protocols.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by steric and electronic factors. While this compound, a long-chain aliphatic alkyne, is a versatile building block, its performance relative to other alkynes is a key consideration for experimental design.
| Alkyne Class | Representative Alkyne | Relative Reactivity | Typical Yields | Key Considerations |
| Long-Chain Aliphatic | This compound | Moderate | >90% | Hydrophobicity may require co-solvents for reactions in aqueous media. The terminal hydroxyl group is generally well-tolerated. |
| Propargyl Compounds | Propargyl Alcohol | High | >95% | Excellent reactivity, cost-effective, and readily available.[1] |
| N-Propargylamide | High | >95% | Good reactivity, suitable for a wide range of applications.[1] | |
| Aromatic Alkynes | Phenylacetylene | Moderate to Low | >90% | Generally slower than propargyl compounds.[1][2] |
| Electronically Activated | Propiolamides | High | >95% | Slightly more reactive than propargyl compounds but may be susceptible to Michael addition.[1] |
Note: The reactivity of this compound is expected to be in line with other long-chain, unactivated terminal alkynes. While specific kinetic data for this compound is not extensively published, the data presented for analogous aliphatic alkynes provides a strong basis for performance expectation. The reaction is generally not significantly affected by the steric and electronic properties of the groups attached to the alkyne.
Stability of the Triazole Linkage
A critical advantage of the triazole linkage formed via CuAAC is its exceptional stability. The 1,2,3-triazole ring is resistant to a wide range of chemical and biological conditions, making it an ideal linker for applications requiring long-term integrity.
| Linkage Type | General Stability | Conditions Leading to Cleavage |
| 1,2,3-Triazole | Very High | Generally inert to severe acidic or basic hydrolysis, oxidation, and reduction. |
| Amide | High | Susceptible to enzymatic cleavage by proteases. Half-life of ~600 years in neutral solution. |
| Thioether | High | Generally stable, but can be susceptible to oxidation. |
| Thiosuccinimide | Moderate | Prone to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols. |
| Ester | Low to Moderate | Susceptible to hydrolysis under acidic or basic conditions and by esterases. |
The stability of the triazole linkage makes it particularly well-suited for in vivo applications where resistance to enzymatic degradation is crucial.
Experimental Protocols
The following are detailed protocols for performing a CuAAC reaction with this compound and for assessing the stability of the resulting triazole linkage.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is designed for a small-scale reaction and can be adapted for various azides. Due to the hydrophobic nature of this compound, a co-solvent system is often employed for reactions in aqueous media.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in a suitable solvent mixture, such as a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Assessment of Triazole Linkage Stability
This protocol provides a general framework for evaluating the hydrolytic and enzymatic stability of the triazole linkage.
Materials:
-
Triazole-linked conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solutions of varying pH (e.g., pH 2, pH 10)
-
Relevant enzymes (e.g., proteases, esterases) in appropriate buffers
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare stock solutions of the triazole-linked conjugate in a suitable solvent.
-
Incubation: Aliquot the stock solution into separate vials for each condition to be tested (e.g., PBS at 37°C, acidic buffer, basic buffer, enzyme solution).
-
Time-course Analysis: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), quench the reaction (if necessary) and analyze the samples by HPLC.
-
Data Analysis: Quantify the amount of intact conjugate remaining at each time point by measuring the peak area. Calculate the percentage of degradation over time to determine the stability of the linkage under each condition.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the CuAAC reaction workflow and the stability assessment protocol.
References
A Comparative Analysis of Purification Methods for 11-Dodecyn-1-ol Derivatives
For researchers, scientists, and drug development professionals working with long-chain acetylenic alcohols such as 11-dodecyn-1-ol and its derivatives, achieving high purity is paramount for reliable downstream applications, including synthesis of complex molecules and biological assays. The choice of purification method significantly impacts yield, purity, and overall efficiency. This guide provides a comparative analysis of common purification techniques for this compound derivatives, supported by representative experimental data and detailed protocols.
Data Presentation: Comparison of Purification Methods
The following table summarizes the performance of three primary purification methods—Flash Column Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Distillation—for a model this compound derivative. The data highlights the trade-offs between purity, yield, and throughput inherent to each technique.
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Eluent | Typical Purity (%) | Typical Yield (%) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Silica (B1680970) Gel (230-400 mesh) | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient (e.g., 98:2 to 90:10) | 95 - 98 | 85 - 95 | Moderate to High | Low to Moderate | Good balance of purity and yield; scalable. | Can be time-consuming; solvent consumption. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile (B52724)/Water or Methanol/Water Gradient | > 99 | 70 - 85 | Low to Moderate | High | Highest achievable purity; excellent for final polishing. | Lower yields due to potential for sample loss; expensive. |
| Distillation (under reduced pressure) | N/A | N/A | 90 - 97 | 90 - 98 | High | Low | Excellent for removing non-volatile impurities; cost-effective. | Requires thermal stability of the compound; less effective for separating isomers. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and impurity profile.
Flash Column Chromatography
This technique is a rapid and efficient method for purifying moderate to large quantities of this compound derivatives.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen source
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of hexane and load it onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is employed for achieving the highest possible purity, often as a final purification step.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., A: water with 0.1% acetic acid, B: acetonitrile or methanol). Degas the solvents thoroughly.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Sample Injection: Dissolve the partially purified sample in the mobile phase and inject it onto the column.
-
Gradient Elution: Run a gradient program, increasing the proportion of the organic solvent (mobile phase B) to elute the compound of interest.
-
Fraction Collection: Collect the peak corresponding to the this compound derivative based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fraction for purity using analytical HPLC.
-
Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to obtain the pure product.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique to assess the purity of volatile compounds like this compound derivatives and to identify any volatile impurities.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Hexane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound derivative in the chosen solvent (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by the helium gas through the capillary column, where separation occurs based on boiling point and polarity. A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all components.
-
Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification.
-
Data Analysis: The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a library database.
Mandatory Visualization
The following diagrams illustrate the workflows for the described purification and analysis methods.
Caption: Workflow for purification by Flash Column Chromatography.
Caption: Workflow for high-purity separation using Preparative HPLC.
Caption: Logical steps for assessing product purity via GC-MS.
A Comparative Guide to Characterization Techniques for 11-Dodecyn-1-ol Reaction Products
This guide provides a detailed comparison of standard analytical techniques used to confirm the structure and purity of reaction products derived from 11-dodecyn-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Below, we explore the characterization of products from two common and powerful reactions involving terminal alkynes: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
Introduction to this compound Reactions
This compound is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. This structure allows for a wide range of chemical transformations. The terminal alkyne is a key substrate for reactions such as "click" chemistry and palladium-catalyzed cross-coupling reactions, while the hydroxyl group can undergo oxidation, esterification, or etherification. Confirming the outcome of these reactions requires a multi-faceted analytical approach to unambiguously determine the chemical structure and purity of the resulting products.
Scenario 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient method for forming a stable 1,2,3-triazole ring by reacting a terminal alkyne with an azide (B81097). Here, we consider the reaction of this compound with benzyl (B1604629) azide to yield 1-benzyl-4-(10-hydroxydecyl)-1H-1,2,3-triazole.
Workflow for Synthesis and Characterization
Caption: Workflow from CuAAC reaction to product characterization.
Comparison of Characterization Techniques
A combination of spectroscopic and chromatographic methods is essential for full characterization.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides detailed information on the proton environment, confirming the formation of the triazole ring (new aromatic proton signal) and disappearance of the terminal alkyne proton. | Highly specific for structure elucidation; provides quantitative information on proton ratios. | Requires pure sample; can have overlapping signals in complex molecules. |
| ¹³C NMR | Determines the carbon skeleton of the molecule, confirming the presence of triazole ring carbons and the shift of the alkyne carbons. | Provides definitive evidence of the carbon framework and functional groups. | Less sensitive than ¹H NMR, often requiring longer acquisition times. |
| FTIR | Tracks changes in functional groups. Key indicators are the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and the alkyne C≡C stretch (~2120 cm⁻¹). | Fast and non-destructive; excellent for monitoring reaction progress. | Provides functional group information, not detailed connectivity. |
| ESI-MS | Confirms the molecular weight of the product by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺). | High sensitivity and accuracy for molecular weight determination. | Does not provide structural isomer information. |
| HPLC | Assesses the purity of the final product by separating it from residual starting materials and byproducts. | Provides accurate quantitative purity data (e.g., >95%). | Requires method development (solvent system, column selection). |
Quantitative Data Summary: 1-benzyl-4-(10-hydroxydecyl)-1H-1,2,3-triazole
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Triazole proton: ~7.7 ppm (singlet)Benzyl CH₂: ~5.5 ppm (singlet)Hydroxymethyl CH₂: ~3.6 ppm (triplet) |
| ¹³C NMR | Chemical Shift (δ) | Triazole carbons: ~122 ppm and ~148 ppmBenzyl CH₂: ~54 ppmHydroxymethyl CH₂: ~63 ppm |
| FTIR | Wavenumber (cm⁻¹) | Disappearance of alkyne C-H (~3300 cm⁻¹)Disappearance of alkyne C≡C (~2120 cm⁻¹)Appearance of broad O-H stretch (~3350 cm⁻¹) |
| ESI-MS | m/z | Expected [M+H]⁺: 318.22Expected [M+Na]⁺: 340.20 |
| HPLC | Purity | >95% (as determined by peak area integration) |
Scenario 2: Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Here, we examine the reaction of this compound with iodobenzene (B50100) to form 12-phenyl-11-dodecyn-1-ol.
Complementary Nature of Analytical Techniques
Caption: Logical diagram of how different techniques confirm product identity.
Comparison of Characterization Techniques
The analytical strategy focuses on confirming the formation of the new C-C bond and the incorporation of the phenyl group.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Confirms the presence of the new aromatic protons from the phenyl group and the disappearance of the terminal alkyne proton. | Excellent for verifying the substitution pattern on the aromatic ring and confirming connectivity. | Signal overlap is possible between aliphatic chain protons. |
| ¹³C NMR | Shows the appearance of aromatic carbon signals and a downfield shift of the alkyne carbons, indicating disubstitution. | Unambiguously confirms the presence and electronic environment of all carbon atoms. | Can be time-consuming for samples with low concentration. |
| FTIR | Key evidence is the disappearance of the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹. The internal C≡C stretch (~2230 cm⁻¹) is weaker and may be difficult to observe. | Quick and effective for confirming the consumption of the terminal alkyne starting material. | The absence of the C-H alkyne peak is the strongest indicator; other peaks can be ambiguous. |
| ESI-MS | Verifies the molecular weight of the coupled product. | Provides definitive confirmation of the correct mass, supporting successful coupling. | Does not distinguish between isomers. |
| HPLC | Determines the purity of the isolated product and separates it from unreacted iodobenzene and homocoupled byproducts. | Essential for ensuring the product is free of common Sonogashira side-products. | Homocoupled diyne byproduct can sometimes co-elute. |
Quantitative Data Summary: 12-phenyl-11-dodecyn-1-ol
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.2-7.4 ppm (multiplet)Hydroxymethyl CH₂: ~3.6 ppm (triplet)Disappearance of terminal alkyne proton at ~1.9 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~123-132 ppmInternal alkyne carbons: ~80 ppm and ~91 ppmHydroxymethyl CH₂: ~63 ppm |
| FTIR | Wavenumber (cm⁻¹) | Disappearance of alkyne C-H (~3300 cm⁻¹)Appearance of aromatic C-H stretches (~3050 cm⁻¹)Presence of broad O-H stretch (~3350 cm⁻¹) |
| ESI-MS | m/z | Expected [M+Na]⁺: 281.19 |
| HPLC | Purity | >95% (as determined by peak area integration) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-64 scans are sufficient. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. This may require several hundred to several thousand scans depending on sample concentration. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Analysis: Integrate ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra to the expected molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the liquid sample (or a solution in a volatile solvent like dichloromethane) onto the ATR (Attenuated Total Reflectance) crystal. Alternatively, prepare a thin film on a salt plate (NaCl or KBr).
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal or salt plate.
-
Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (background subtraction, baseline correction). Identify key vibrational frequencies and compare the product spectrum to the starting material spectrum to confirm the disappearance and appearance of key functional group peaks.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of formic acid or sodium acetate (B1210297) to promote ionization.
-
Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the observed m/z value to the calculated exact mass of the expected product.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter.
-
Method Setup:
-
Column: Use a reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detector: Use a UV detector set to a wavelength where the product absorbs (e.g., 254 nm for aromatic products).
-
-
Injection and Run: Inject 5-10 µL of the sample solution and run the established method.
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main product peak as a percentage of the total integrated area.
A Comparative Guide to 11-Dodecyn-1-ol and its Analogs in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 11-dodecyn-1-ol and its related long-chain alkynyl alcohols and acids in scientific literature. While this compound is primarily documented as a synthetic intermediate in the production of insect sex pheromones, its structural motif—a terminal alkyne on a lipid backbone—positions it as a valuable tool in the realm of chemical biology and drug discovery. The primary application for such molecules is as chemical reporters for the study of protein lipidation, a critical post-translational modification involved in numerous cellular processes.
This guide will focus on the use of the carboxylic acid derivative, 11-dodecynoic acid, as a probe for studying protein lauroylation (C12 acylation) and compare its utility and performance with other commonly used ω-alkynyl fatty acid probes of varying chain lengths.
Metabolic Labeling and Click Chemistry: A Powerful Combination
The core utility of this compound analogs in biological research lies in their application as bioorthogonal chemical reporters. These molecules are introduced to living cells and are metabolized and incorporated into biomolecules, such as proteins, through the cell's natural enzymatic machinery. The terminal alkyne group, being biologically inert, serves as a chemical "handle." This handle can then be specifically and efficiently reacted with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) affinity tag) containing a complementary azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This allows for the visualization, identification, and quantification of the labeled biomolecules.
Experimental Workflow: Metabolic Labeling and Detection of Acylated Proteins
The general workflow for utilizing ω-alkynyl fatty acid probes to study protein acylation involves several key steps as depicted in the following diagram.
Caption: General experimental workflow for metabolic labeling and detection of protein acylation.
Comparison of ω-Alkynyl Fatty Acid Probes
The choice of the ω-alkynyl fatty acid probe is critical as its chain length determines the type of protein acylation that is preferentially studied. Different fatty acyltransferases exhibit specificity for fatty acids of particular lengths.
| Probe Name | Chemical Structure | Carbon Chain Length | Primary Application |
| 11-Dodecynoic Acid | HOOC-(CH₂)₉-C≡CH | C12 | Study of protein lauroylation |
| 13-Tetradecynoic Acid (13-TDYA) | HOOC-(CH₂)₁₁-C≡CH | C14 | Study of protein myristoylation |
| 15-Hexadecynoic Acid (15-HDYA) | HOOC-(CH₂)₁₃-C≡CH | C16 | Study of protein palmitoylation |
| 17-Octadecynoic Acid (17-ODYA) | HOOC-(CH₂)₁₅-C≡CH | C18 | Study of protein stearoylation |
Quantitative Performance Data
Direct quantitative comparisons of the labeling efficiency and performance of 11-dodecynoic acid against other longer-chain analogs are limited in the scientific literature. However, general trends and data from studies using C14, C16, and C18 probes provide valuable insights into the expected performance.
| Parameter | 11-Dodecynoic Acid (C12) (Expected) | 13-TDYA (C14) | 15-HDYA (C16) | 17-ODYA (C18) |
| Labeling Efficiency | Moderate to High | High | High | Moderate to High |
| Specificity for Acylation Type | Lauroylation | Myristoylation | Palmitoylation | Stearoylation |
| Cellular Uptake | Good | Good | Good | Good (may require saponification/BSA)[1] |
| Signal-to-Noise Ratio | Good | Good | Good | Good |
| Typical Concentration | 25-100 µM | 25-100 µM | 25-100 µM | 25-100 µM |
| Incubation Time | 4-24 hours | 4-24 hours | 4-24 hours | 4-24 hours |
Note: The performance of 11-dodecynoic acid is extrapolated based on data from longer-chain analogs. The efficiency of cellular uptake for longer-chain fatty acids can be enhanced by saponification and conjugation to bovine serum albumin (BSA)[1][2].
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol outlines the general procedure for the metabolic incorporation of ω-alkynyl fatty acids into cultured cells.
Materials:
-
ω-alkynyl fatty acid probe (e.g., 11-dodecynoic acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium hydroxide (B78521) (KOH)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the ω-alkynyl fatty acid in DMSO (e.g., 50 mM) and store at -20°C[2].
-
Saponification and BSA Conjugation (for enhanced delivery):
-
In a glass vial, add the desired amount of the fatty acid stock solution.
-
Add a 1.2 molar excess of 0.1 M KOH.
-
Incubate at 65°C for 30 minutes to facilitate saponification[2].
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.
-
-
Metabolic Labeling:
-
Plate cells and grow to the desired confluency.
-
Replace the growth medium with fresh medium containing the BSA-conjugated ω-alkynyl fatty acid probe at a final concentration of 25-100 µM.
-
Incubate the cells for 4 to 24 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protocol 2: Click Chemistry (CuAAC) Reaction for Protein Labeling
This protocol describes the ligation of an azide-containing reporter to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-reporter (e.g., Azide-PEG4-Biotin or a fluorescent azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:
-
Cell lysate (typically 50-100 µg of total protein)
-
Azide-reporter (final concentration of 10-50 µM)
-
THPTA (final concentration of 1 mM)
-
CuSO₄ (final concentration of 1 mM)
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent azide.
-
Sample Preparation for Analysis:
-
Precipitate the proteins using methanol/chloroform or acetone.
-
Resuspend the protein pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
-
Logical Relationship for Click Chemistry Reaction
The following diagram illustrates the components and their roles in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Components of the CuAAC click reaction for protein labeling.
Conclusion
While this compound's direct applications in the literature are predominantly in synthetic chemistry, its structure is highly relevant for its use as a bioorthogonal probe in the form of 11-dodecynoic acid. This guide positions 11-dodecynoic acid as a valuable tool for investigating the less-studied protein lauroylation, complementing the existing repertoire of ω-alkynyl fatty acid probes for myristoylation, palmitoylation, and stearoylation. The provided protocols and comparative data offer a framework for researchers and drug development professionals to incorporate these powerful chemical biology tools into their studies of protein function and cellular signaling. Further research is warranted to directly quantify the performance of C12 alkyne probes in comparison to their longer-chain counterparts to fully elucidate their specific advantages and limitations.
References
Benchmarking the Performance of 11-Dodecyn-1-ol in Specific Catalytic Cycles: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides an objective comparison of the performance of 11-dodecyn-1-ol, a long-chain terminal alkyne, in two pivotal catalytic cycles: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." We will compare its reactivity with other representative terminal alkynes, supported by experimental data, to facilitate informed decisions in synthetic design and application.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[1] The reactivity of the terminal alkyne is a critical factor influencing reaction efficiency. Generally, terminal alkynes with aromatic rings exhibit higher yields compared to their aliphatic counterparts.[2]
Comparative Performance of Terminal Alkynes in Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Aryl Iodide/Bromide | Pd(PPh₃)₂Cl₂ / CuI | Amine Base | Room Temp - 90 | Good to Excellent (inferred) | [3][4] |
| Phenylacetylene | Iodobenzene | Pd(OAc)₂ / CuI | Ionic Liquid | 55 | 99 | [5] |
| Phenylacetylene | Bromobenzene | Cu(I)-PANI@MWCNT | DMF | 135 | 60 | |
| 1-Octyne | Aryl Iodide | OxPdCy@clay | PEG 200 | 85-130 | Very High | |
| Propargyl Alcohol | Aryl Iodide | OxPdCy@clay | PEG 200 | 85-130 | Very High | |
| 2-Methyl-3-butyn-2-ol | Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | Room Temp | Good to Excellent |
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (e.g., this compound) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Anhydrous triethylamine (or other suitable amine base)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium (B1175870) chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and broad functional group tolerance. The electronic nature and steric hindrance of the alkyne can influence the reaction rate. Aliphatic alkynes, such as this compound, are generally less reactive than aromatic alkynes in this reaction. However, propiolamides, which are activated by an electron-withdrawing group, show enhanced reactivity.
Comparative Performance of Terminal Alkynes in CuAAC
The following table presents a comparison of the reactivity of different terminal alkynes in the CuAAC reaction. The data is based on qualitative and quantitative observations from the literature.
| Alkyne | Azide (B81097) | Catalyst System | Solvent | Temperature (°C) | Reaction Time to >90% Conversion | Reference |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH / H₂O | Room Temp | 12-24 hours | |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | Minutes | |
| Hex-1-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 3 hours | |
| Tertiary Propiolamide | Coumarin Azide | CuSO₄ / THPTA | Not Specified | Not Specified | < 1 hour (with 5 mM Cu) |
Experimental Protocol: CuAAC Reaction of this compound with an Azide
This is a general protocol and may need to be adapted for specific substrates, particularly for reactions involving biomolecules.
Materials:
-
This compound (1.0 eq)
-
Azide-containing molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
tert-Butanol and water (1:1 mixture) or other suitable solvent
-
Co-solvent if needed for solubility (e.g., DCM, THF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound and the azide in the chosen solvent system.
-
To this solution, add the copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles and Workflows
Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle
Caption: Catalytic cycle of the CuAAC (Click Chemistry) reaction.
General Experimental Workflow
Caption: A generalized experimental workflow for catalytic coupling reactions.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
Safety Operating Guide
Essential Safety and Operational Guide for 11-Dodecyn-1-ol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 11-Dodecyn-1-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and other potential exposures.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact. Gloves must be inspected before use and changed frequently.[1] |
| Body Protection | Laboratory coat. For larger quantities, consider additional impervious clothing.[2][3] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or aerosols are generated, a full-face respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of vapors or aerosols. |
Experimental Protocols: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Crucially, avoid contact with heavy metals such as copper, silver, and mercury, as terminal alkynes can form explosive metal acetylides.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials, including strong oxidizing agents, strong bases, and heavy metal salts.
Emergency Procedures
In the event of an exposure or spill, follow these first-aid and cleanup measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a small amount of water to drink if the person is conscious.
-
Spill: Evacuate non-essential personnel. Eliminate all ignition sources. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable container for disposal using non-sparking tools.
In all cases of exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect contaminated materials such as gloves, pipette tips, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Collect unused solutions and reaction mixtures in a compatible, leak-proof, and sealable liquid waste container.
-
Sharps Waste: Place any contaminated sharps (e.g., needles, glass Pasteur pipettes) into a designated, puncture-proof sharps container.
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".
Disposal Procedure:
-
Segregate waste streams as described above. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep all waste containers sealed when not in use.
-
When a container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.
-
Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the initial rinsate collected as hazardous liquid waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
